Mesutoclax
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2760536-87-4 |
|---|---|
分子式 |
C45H50ClN7O8S |
分子量 |
884.4 g/mol |
IUPAC名 |
4-[(3R)-4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-3-methylpiperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C45H50ClN7O8S/c1-29-26-52(17-16-51(29)27-32-12-14-45(2,3)23-39(32)30-4-6-33(46)7-5-30)34-8-10-38(42(21-34)61-35-20-31-13-15-47-43(31)49-24-35)44(54)50-62(57,58)37-9-11-40(41(22-37)53(55)56)48-25-36-28-59-18-19-60-36/h4-11,13,15,20-22,24,29,36,48H,12,14,16-19,23,25-28H2,1-3H3,(H,47,49)(H,50,54)/t29-,36+/m1/s1 |
InChIキー |
ARUYPVNOVRMSCP-ZADIWHOSSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Mesutoclax: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesutoclax (also known as APG-2575 or lisaftoclax) is a novel, orally bioavailable, and selective B-cell lymphoma-2 (BCL-2) inhibitor that has demonstrated robust antitumor activity in preclinical models of various hematologic malignancies.[1][2][3] As a BCL-2 homology domain 3 (BH3) mimetic, this compound represents a targeted therapeutic strategy designed to restore the natural process of programmed cell death, or apoptosis, in cancer cells where this pathway is dysregulated.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Restoring the Apoptotic Balance
The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins, which consists of both anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic members (e.g., BAX, BAK, BIM, BAD). In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 allows malignant cells to evade apoptosis by sequestering pro-apoptotic proteins, thereby promoting cell survival.
This compound functions by selectively binding with high affinity to the hydrophobic groove of the BCL-2 protein, mimicking the action of BH3-only proteins.[1][2] This competitive binding displaces pro-apoptotic proteins, such as BIM, from their complex with BCL-2.[1][2] The release of these pro-apoptotic activators triggers the downstream activation of effector proteins BAX and BAK, which then oligomerize and insert into the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1][2][3]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity of this compound to BCL-2 Family Proteins
| Target Protein | Binding Affinity (Ki) | Method | Reference |
| BCL-2 | < 0.1 nM | Fluorescence Polarization | [1][3] |
| BCL-xL | Weaker than BCL-2 | Fluorescence Polarization | [1] |
| MCL-1 | Much weaker than BCL-2 | Fluorescence Polarization | [1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line | IC50/EC50 | Reference |
| BCL-2 Inhibition | - | 2 nM | [4] |
| BCL-xL Inhibition | - | 5.9 nM | [4] |
| Cell Proliferation | RS4;11 (BCL-2 dependent) | 5.5 nM | MCE Data |
| Cell Proliferation | Molm13 (BCL-xL dependent) | 6.4 nM | MCE Data |
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Co-Immunoprecipitation (Co-IP) for BCL-2:BIM Complex Disruption
Objective: To demonstrate that this compound disrupts the interaction between BCL-2 and the pro-apoptotic protein BIM in cancer cells.
Methodology:
-
Cell Culture and Treatment: Culture BCL-2-dependent cancer cell lines (e.g., SU-DHL-4, Toledo) to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).[1][5]
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors). Incubate on ice for 30 minutes with gentle agitation.
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add a primary antibody specific for BCL-2 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash three to five times with ice-cold wash buffer (a less stringent version of the lysis buffer).
-
Elution: Elute the immunoprecipitated proteins from the beads by resuspending in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BCL-2 and BIM to detect the co-immunoprecipitated proteins.
BH3 Profiling for Assessing Mitochondrial Apoptotic Priming
Objective: To functionally assess the dependence of cancer cells on specific anti-apoptotic BCL-2 family members and to determine if this compound induces apoptosis in a BCL-2-dependent manner.
Methodology:
-
Cell Preparation: Harvest cancer cell lines, including those engineered to overexpress specific BCL-2 family members (e.g., O-BCL-2, O-BCL-xL, O-MCL-1) and a control cell line with BAX/BAK deletions.[2]
-
Cell Permeabilization: Resuspend cells in a mitochondrial experimental buffer (MEB). Permeabilize the plasma membrane with a low concentration of digitonin (B1670571) to release cytosolic contents while leaving the mitochondrial membranes intact.
-
Peptide Treatment: Expose the permeabilized cells to a panel of synthetic BH3 peptides at various concentrations. This panel typically includes:
-
BIM: A promiscuous activator that binds to all anti-apoptotic BCL-2 proteins.
-
BAD: A sensitizer (B1316253) peptide that selectively binds to BCL-2, BCL-xL, and BCL-w.
-
HRK: A sensitizer peptide that selectively binds to BCL-xL.
-
MS1: A sensitizer peptide that selectively binds to MCL-1.
-
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: After incubation with the BH3 peptides, assess MOMP by measuring the loss of mitochondrial cytochrome c. This can be done by intracellular staining with a cytochrome c-specific antibody followed by flow cytometry.
-
Data Analysis: The percentage of cells that have lost cytochrome c is quantified. A higher percentage of cytochrome c release upon treatment with a specific sensitizer peptide indicates a dependence on the corresponding anti-apoptotic protein for survival.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of cells undergoing apoptosis following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells at an appropriate density and treat with various concentrations of this compound or vehicle control for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Determine the percentage of cells in each quadrant to quantify the level of apoptosis induced by this compound.
Western Blot for Caspase and PARP Cleavage
Objective: To confirm the activation of the downstream caspase cascade and the cleavage of key apoptotic substrates.
Methodology:
-
Cell Culture and Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies specific for:
-
Cleaved Caspase-3
-
Full-length and cleaved PARP
-
A loading control (e.g., β-actin or GAPDH)
-
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of cleaved forms of caspase-3 and PARP indicates the activation of the apoptotic pathway.[3]
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for characterizing a BH3 mimetic like this compound and the logical relationship of its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lisaftoclax (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
The Discovery of Mesutoclax: A Technical Guide to a Novel BCL-2 Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesutoclax (ICP-248) is a novel, orally bioavailable small molecule inhibitor that selectively targets the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] Developed by InnoCare Pharma, this compound is engineered to restore the natural process of apoptosis in cancer cells, a mechanism frequently disrupted in various hematologic malignancies.[1][3][4] BCL-2 is a crucial regulator of the intrinsic apoptotic pathway, and its overexpression is a known factor in the survival and proliferation of cancer cells.[1][3][4] this compound exerts its anti-tumor effects by selectively binding to BCL-2, thereby releasing pro-apoptotic proteins that trigger programmed cell death.[1][3][4]
Preclinical studies have characterized this compound as a potent and highly selective BCL-2 inhibitor, reportedly demonstrating superior anti-tumor activity compared to the first-generation inhibitor, venetoclax.[5][6] These studies also indicated a favorable pharmacokinetic and safety profile, paving the way for its clinical development.[5][6][7][8] this compound is currently under investigation in multiple clinical trials for the treatment of hematologic cancers such as Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), Mantle Cell Lymphoma (MCL), and Acute Myeloid Leukemia (AML), both as a monotherapy and in combination with other targeted agents.[1][3][4]
This technical guide provides a comprehensive overview of the discovery and preclinical-to-clinical translation of this compound, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies pivotal to its development.
Quantitative Data Summary
While specific preclinical data on binding affinities and a broad panel of cell-line potencies for this compound are not extensively published in peer-reviewed literature, clinical trial disclosures and conference presentations have provided key efficacy data.
Clinical Efficacy in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)
Data from a study of this compound in combination with the BTK inhibitor orelabrutinib (B609763) for treatment-naïve CLL/SLL patients has shown significant clinical activity.
| Dose Cohort (this compound) | Number of Patients | Overall Response Rate (ORR) | Complete Remission Rate (CRR) | Peripheral Blood uMRD Rate | Reference |
| 125 mg | 21 | 100% | 23.8% | 48% | [9][10] |
| 100 mg | 21 | 95.2% | 19.0% | 19% | [9][10] |
| Overall | 42 | 97.6% | - | - | [9][10] |
Clinical Efficacy in Relapsed/Refractory B-Cell Malignancies
Preliminary results from a Phase I study in heavily pre-treated patients, including those who have failed BTK inhibitor therapy, have demonstrated the potential of this compound monotherapy.
| Malignancy | Patient Population | Overall Response Rate (ORR) | Complete Remission Rate (CRR) | Reference |
| Mantle Cell Lymphoma (MCL) | BTK inhibitor refractory | 80% | 30% | [6][8] |
| CLL/SLL | BTK inhibitor failure | 81.8% | 18.2% | [6][8] |
Signaling Pathways and Mechanism of Action
This compound functions by inhibiting the anti-apoptotic protein BCL-2, which is a central node in the intrinsic apoptosis pathway.
Caption: BCL-2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed, proprietary protocols for the discovery of this compound are not publicly available. However, the following sections describe standard methodologies for key experiments in the development of a BCL-2 selective inhibitor.
BCL-2 Binding Affinity Assay (e.g., Fluorescence Polarization)
-
Principle: This assay quantifies the binding affinity of a compound to the BCL-2 protein. A fluorescently labeled BH3 peptide (a natural binding partner of BCL-2) is used. When the peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger BCL-2 protein, its tumbling is restricted, leading to high polarization. A test compound that displaces the fluorescent peptide will cause a decrease in polarization.
-
Methodology:
-
Recombinant human BCL-2 protein is incubated with a fluorescently labeled BH3 peptide (e.g., BIM BH3).
-
Serial dilutions of this compound are added to the BCL-2/peptide mixture.
-
The reaction is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The data is plotted as polarization versus inhibitor concentration, and the IC50 (concentration of inhibitor required to displace 50% of the bound peptide) is calculated.
-
The Ki (inhibition constant) is then determined from the IC50 using the Cheng-Prusoff equation.
-
Selectivity is determined by performing the same assay with other BCL-2 family proteins like BCL-xL and MCL-1.
-
Cell-Based Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Methodology:
-
A BCL-2 dependent human cancer cell line (e.g., a lymphoma cell line) is cultured.
-
Cells are treated with varying concentrations of this compound for a defined period (e.g., 24-48 hours).
-
Cells are harvested and washed with a binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cells.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified to determine the EC50 (effective concentration to induce apoptosis in 50% of cells).
-
In Vivo Xenograft Model for Hematologic Malignancies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice. The effect of the drug on tumor growth is then monitored over time.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are inoculated with a human hematologic cancer cell line (e.g., a diffuse large B-cell lymphoma cell line) either subcutaneously or intravenously to establish tumors.
-
Once tumors are established and reach a predetermined size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various dose levels and schedules.
-
Tumor volume is measured regularly (for subcutaneous models), or disease progression is monitored through bioluminescence imaging or analysis of peripheral blood for circulating tumor cells (for systemic models).
-
At the end of the study, tumors are excised and weighed.
-
Efficacy is typically expressed as Tumor Growth Inhibition (TGI).
-
Logical Framework for this compound Discovery
The discovery of a second-generation BCL-2 inhibitor like this compound likely followed a structured, multi-stage process.
Caption: A logical workflow for the discovery and development of this compound.
Conclusion
This compound represents a significant advancement in the targeted therapy of BCL-2-dependent hematologic malignancies. Its high selectivity and potent anti-tumor activity, demonstrated in both preclinical statements and emerging clinical data, underscore its potential as a valuable therapeutic option. The ongoing clinical trials will further elucidate its efficacy and safety profile, potentially establishing this compound as a cornerstone treatment for a variety of blood cancers. This guide provides a foundational understanding of the scientific rationale and technical approaches underpinning the development of this promising next-generation BCL-2 inhibitor.
References
- 1. businesswire.com [businesswire.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. InnoCare Announces FDA Approval of Clinical Trial for BCL2 Inhibitor this compound in AML and MDS | INNOCARE [innocarepharma.com]
- 4. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. ICP-248 Phase I Results | EHA 2024 [delveinsight.com]
- 8. ascopubs.org [ascopubs.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Mesutoclax (ICP-248): A Technical Overview of a Novel BCL-2 Inhibitor in Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesutoclax (ICP-248) is a novel, orally bioavailable, and highly selective B-cell lymphoma-2 (BCL-2) inhibitor being developed by InnoCare Pharma.[1][2][3][4][5][6][7][8] As a key regulator of the intrinsic apoptosis pathway, BCL-2 is a well-validated therapeutic target in various hematologic malignancies where its overexpression allows cancer cells to evade programmed cell death.[1][2][4] this compound is being investigated as both a monotherapy and in combination with other targeted agents, positioning it as a potentially significant advancement in the treatment of various B-cell cancers.[3][4] This technical guide provides a comprehensive overview of the development history of this compound, with a focus on its mechanism of action and clinical trial landscape.
Preclinical Development
While detailed protocols and extensive quantitative data from the preclinical evaluation of this compound are not publicly available, conference abstracts and company presentations have summarized key findings. Preclinical studies have reportedly demonstrated that this compound is a potent and highly selective BCL-2 inhibitor.[3][9][10] These studies have also indicated a favorable pharmacokinetic profile and a broad safety window for the compound.[3][9][10] Notably, in preclinical models, this compound has shown anti-tumor activity that is suggested to be superior to the first-generation BCL-2 inhibitor, venetoclax.[3][9] Furthermore, a synergistic anti-tumor effect was observed when this compound was combined with the Bruton's tyrosine kinase (BTK) inhibitor, orelabrutinib.[3][10]
Experimental Protocols: Specific details regarding the experimental protocols for these preclinical studies, including the assays used to determine BCL-2 binding affinity and selectivity, the cell lines and animal models utilized for efficacy studies, and the methodologies for pharmacokinetic and toxicology assessments, have not been disclosed in publicly accessible resources. This information is likely considered proprietary by InnoCare Pharma.
Mechanism of Action: BCL-2 Inhibition
The primary mechanism of action of this compound is the selective inhibition of the BCL-2 protein. In many hematologic cancer cells, BCL-2 is overexpressed and sequesters pro-apoptotic proteins like BIM, preventing them from activating the downstream effectors of apoptosis, BAX and BAK. By binding to the BH3-binding groove of BCL-2, this compound displaces BIM, which is then free to activate BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.[1][2][4]
References
- 1. ICP-248 Phase I Results | EHA 2024 [delveinsight.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ashpublications.org [ashpublications.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. InnoCare Pharma announced FDA approval for its Bcl-2 inhibitor, ICP-248, to enter clinical trials [synapse.patsnap.com]
- 6. InnoCare Announces the Approval of Registrational Phase III Study of BCL2 Inhibitor ICP-248 in Combination with Orelabrutinib as First-Line Therapy for Treatment of CLL/SLL Patients in China - BioSpace [biospace.com]
- 7. InnoCare Announces First Patient Dosed in the Phase III Registrational Trial of BCL2 Inhibitor ICP-248 in Combination with Orelabrutinib as First-Line Therapy for Treatment of CLL/SLL Patients in China | INNOCARE [innocarepharma.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. ascopubs.org [ascopubs.org]
- 10. innocarepharma.com [innocarepharma.com]
The Impact of Mesutoclax on Mitochondrial Outer Membrane Permeabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial Outer Membrane Permeabilization (MOMP) is a critical event in the intrinsic apoptotic pathway, representing the "point of no return" for a cell committed to programmed cell death. The B-cell lymphoma 2 (BCL-2) family of proteins are the primary regulators of this process. Anti-apoptotic members, such as BCL-2 and Myeloid Cell Leukemia 1 (MCL-1), prevent MOMP by sequestering pro-apoptotic proteins. Dysregulation of these anti-apoptotic proteins is a hallmark of many cancers, enabling their survival and resistance to therapy.
This technical guide focuses on Mesutoclax (ICP-248), a novel, orally bioavailable small molecule inhibitor. It is crucial to note that while the topic specifies the effect on MCL-1, current research and clinical data identify this compound as a selective BCL-2 inhibitor.[1][2][3] Inhibition of BCL-2 by this compound disrupts the sequestration of pro-apoptotic proteins, leading to the activation of BAX and BAK, which then oligomerize to form pores in the outer mitochondrial membrane. This guide will provide a detailed overview of the mechanism of action of BCL-2 inhibition by agents like this compound, its downstream effects on MOMP, relevant experimental protocols to measure this phenomenon, and available quantitative data.
The Role of BCL-2 Family Proteins in Mitochondrial Apoptosis
The intrinsic apoptosis pathway is tightly controlled by the BCL-2 family of proteins, which can be categorized into three main groups:
-
Anti-apoptotic Proteins: These include BCL-2, BCL-xL, BCL-w, MCL-1, and A1. Their primary function is to bind to and inhibit the pro-apoptotic effector proteins.
-
Pro-apoptotic Effector Proteins: BAX and BAK are the central executioners of MOMP. Upon activation, they undergo a conformational change, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane.
-
Pro-apoptotic BH3-only Proteins: This diverse group includes BIM, BID, PUMA, BAD, and NOXA. They act as sensors of cellular stress and initiate the apoptotic cascade. They function by either directly activating BAX and BAK or by binding to and neutralizing the anti-apoptotic BCL-2 family members, thereby liberating BAX and BAK.[4][5]
In healthy cells, a delicate balance exists between these factions to maintain mitochondrial integrity. In many cancer cells, the overexpression of anti-apoptotic proteins like BCL-2 creates a dependency, sequestering pro-apoptotic proteins and preventing cell death.[1]
Mechanism of Action: this compound as a BCL-2 Inhibitor
This compound functions as a BH3 mimetic, specifically targeting the BH3-binding groove of the BCL-2 protein. By occupying this groove, this compound competitively displaces pro-apoptotic BH3-only proteins (like BIM) that are sequestered by BCL-2. The released BH3-only proteins are then free to directly activate the pro-apoptotic effector proteins, BAX and BAK.[6] This leads to the subsequent steps of MOMP.
Signaling Pathway of BCL-2 Inhibition-Induced MOMP
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data for this compound
As this compound is currently in clinical development, detailed preclinical data such as IC50 and Ki values are not widely published in peer-reviewed literature. The available data comes from clinical trial announcements and presentations.
Table 1: Clinical Efficacy of this compound in Combination with Orelabrutinib (B609763) for Treatment-Naïve CLL/SLL [7]
| Dose Cohort | Overall Response Rate (ORR) | Complete Remission Rate (CRR) | Peripheral Blood uMRD Rate |
| 100 mg | 95.2% | 19.0% | 19% |
| 125 mg | 100% | 23.8% | 48% |
Data from a Phase I/II study presented at the 2025 European Hematology Association (EHA) Congress. uMRD: undetectable Minimal Residual Disease.
Experimental Protocols for Assessing MOMP
Several key experiments are employed to quantify the effect of compounds like this compound on mitochondrial outer membrane permeabilization.
Cytochrome c Release Assay (Flow Cytometry)
This assay quantifies the release of cytochrome c from the mitochondria into the cytosol, a hallmark of MOMP.
Experimental Workflow for Cytochrome c Release Assay
Caption: Workflow for Cytochrome c Release Assay via Flow Cytometry.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate.
-
Treat cells with varying concentrations of this compound for the desired time. Include vehicle-treated and positive controls (e.g., staurosporine).
-
-
Cell Harvesting and Preparation:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash cells with ice-cold PBS.
-
-
Permeabilization:
-
Resuspend cells in a buffer containing a low concentration of digitonin (B1670571) (e.g., 25-50 µg/mL). This selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.
-
Incubate on ice for 1-5 minutes.
-
-
Fixation and Staining:
-
Fix cells with 4% paraformaldehyde.
-
Wash and then block with a suitable blocking buffer (e.g., PBS with 2% BSA).
-
Incubate with a fluorescently-labeled anti-cytochrome c antibody (e.g., FITC-conjugated).
-
-
Flow Cytometry Analysis:
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are activated downstream of MOMP and cytochrome c release.
Table 2: Components for a Luminescent Caspase-3/7 Assay
| Component | Description |
| Caspase-Glo® 3/7 Reagent | Contains a proluminescent substrate with the DEVD tetrapeptide sequence, luciferase, and cell lysis agents. |
| Cell Culture Medium | Appropriate for the cell line being tested. |
| Multi-well plates | White-walled plates are recommended for luminescence assays. |
| Plate-reading luminometer | For detecting the luminescent signal. |
Detailed Protocol:
-
Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate.
-
Treat with this compound or control compounds.
-
-
Assay Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each 100 µL of cell culture medium in the wells.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3/7 activity.[10]
-
BH3 Profiling
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold ("priming") by exposing permeabilized cells to a panel of synthetic BH3 peptides.
Table 3: Key Reagents for BH3 Profiling
| Reagent | Purpose |
| Mannitol Experimental Buffer (MEB) | Maintains mitochondrial integrity. |
| Digitonin | Permeabilizes the plasma membrane. |
| BH3 Peptides (e.g., BIM, PUMA, BAD, NOXA) | Selectively engage different anti-apoptotic BCL-2 family members. |
| JC-1 or Cytochrome c antibody | For detection of mitochondrial membrane potential or cytochrome c release, respectively. |
Detailed Protocol:
-
Cell Preparation:
-
Harvest and wash cells, then resuspend in MEB.
-
-
Permeabilization:
-
Add a titrated concentration of digitonin to permeabilize the plasma membrane.
-
-
Peptide Treatment:
-
Add the panel of BH3 peptides to the permeabilized cells in a multi-well plate.
-
-
Incubation:
-
Incubate to allow for peptide-induced MOMP.
-
-
Detection and Analysis:
-
Measure MOMP by either staining for retained cytochrome c (as in the protocol above) or by using a dye like JC-1 to measure the loss of mitochondrial membrane potential.
-
Analyze by flow cytometry or a plate reader. The pattern of sensitivity to different BH3 peptides can reveal dependencies on specific anti-apoptotic proteins.[11][12][13]
-
Conclusion
This compound is a promising selective BCL-2 inhibitor that induces apoptosis by triggering mitochondrial outer membrane permeabilization. By disrupting the sequestration of pro-apoptotic BH3-only proteins, this compound effectively unleashes the executioner proteins BAX and BAK, leading to MOMP and subsequent cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound and other BCL-2 family inhibitors on the mitochondrial apoptosis pathway. Understanding these mechanisms and mastering the techniques to probe them are essential for the continued development of targeted cancer therapies.
References
- 1. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 2. InnoCare gets China NMPA approval of registrational phase III study of BCL2 inhibitor ICP-248 in combo with orelabrutinib to treat patients with CLL/SLL [pharmabiz.com]
- 3. InnoCare Announces the Approval of Registrational Phase III Study of BCL2 Inhibitor ICP-248 in Combination with Orelabrutinib as First-Line Therapy for Treatment of CLL/SLL Patients in China | MarketScreener [marketscreener.com]
- 4. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.sph.harvard.edu [content.sph.harvard.edu]
- 13. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
Mesutoclax (ICP-248): A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesutoclax (ICP-248) is a novel, orally bioavailable small molecule designed as a potent and highly selective inhibitor of the B-cell lymphoma-2 (BCL-2) protein.[1][2] As a key regulator of the intrinsic apoptotic pathway, the overexpression of BCL-2 is a hallmark of various hematologic malignancies, where it sequesters pro-apoptotic proteins and prevents cancer cell death. This compound is being developed by InnoCare Pharma and is under investigation as a monotherapy and in combination with other agents for the treatment of cancers such as Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), Mantle Cell Lymphoma (MCL), and Acute Myeloid Leukemia (AML).[3][4][5] By selectively targeting BCL-2, this compound aims to restore the natural process of programmed cell death in malignant cells.[6] Preclinical and early clinical data suggest a favorable safety and efficacy profile for this compound.[1][2]
Pharmacokinetics
Limited quantitative pharmacokinetic data for this compound is publicly available at this time. However, preliminary results from preclinical and Phase I clinical studies (NCT05728658) have provided some qualitative insights into its pharmacokinetic profile.[2]
Preclinical Findings: Preclinical studies have indicated that this compound possesses a favorable pharmacokinetic profile and a wide safety margin.[1][2]
Clinical Findings (Phase I): A Phase I clinical trial (NCT05728658) has evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with relapsed or refractory B-cell malignancies. The findings suggest a favorable pharmacokinetic profile with approximate dose proportionality observed across the dose ramp-up stage.[2] The drug has been described as having "acceptable pharmacokinetics with high exposure at relatively low dosage levels."[1]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Species/Population | Study Phase | Source |
|---|---|---|---|---|
| Tmax | Data not publicly available | |||
| Cmax | Data not publicly available | |||
| AUC | Data not publicly available | |||
| Half-life (t½) | Data not publicly available | |||
| Bioavailability | Orally bioavailable | Preclinical/Clinical | N/A | [3][6] |
| Dose Proportionality | Approximate dose proportionality observed | Human | Phase I |[2] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the induction of apoptosis in BCL-2-dependent cancer cells.
Mechanism of Action
This compound selectively binds to the BH3-binding groove of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins (e.g., BIM, PUMA) that are normally sequestered by BCL-2. The released pro-apoptotic proteins can then activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
In Vitro and In Vivo Pharmacodynamics
Preclinical: Preclinical studies have demonstrated that this compound has potent antitumor activity, which is superior to venetoclax (B612062) in some models. It has also shown a synergistic anti-tumor effect when combined with the BTK inhibitor Orelabrutinib.[2]
Clinical: In the Phase I trial (NCT05728658), this compound monotherapy demonstrated a dose-dependent effect in heavily treated patients with relapsed or refractory B-cell malignancies.[1]
Table 2: Summary of this compound Pharmacodynamic and Efficacy Data
| Indication | Treatment | Study Phase | Efficacy Endpoint | Result | Source |
|---|---|---|---|---|---|
| R/R B-cell Malignancies | This compound (100 mg) | Phase I | Overall Response Rate (ORR) | 100% | [1] |
| R/R B-cell Malignancies | This compound (100 mg) | Phase I | Complete Response (CR) | 3 patients achieved CR | [1] |
| R/R B-cell Malignancies | This compound (50 mg, 80 mg) | Phase I | Overall Response Rate (ORR) | One response at each dose level | [1] |
| R/R B-cell Malignancies | this compound (50 mg, 100 mg) | Phase I | Undetectable Minimal Residual Disease (uMRD) | One patient at 50 mg, two at 100 mg |[1] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not fully available in the public domain. The following provides an overview based on the available information.
Phase I Clinical Trial (NCT05728658)
Study Design: This is an open-label, multi-center, dose-escalation and dose-expansion Phase I study.[2]
Objectives:
-
Primary: To evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary: To characterize the pharmacokinetic profile of this compound, to assess its preliminary anti-tumor activity, and to evaluate pharmacodynamic markers.[2]
Patient Population: Patients aged 18-80 years with relapsed or refractory mature B-cell malignancies, including CLL/SLL and other B-cell non-Hodgkin lymphomas, who have failed available therapies.[2]
Treatment Plan: Patients receive oral this compound once daily in 28-day cycles. The study includes a dose-escalation phase following a 3+3 design with a dose-limiting toxicity (DLT) observation window of 49 days. Doses from 50 mg to 200 mg have been evaluated.[2]
Pharmacokinetic Assessment: Pharmacokinetic parameters including AUC, Cmax, Tmax, and CL/F are evaluated after single and steady-state administration.[2]
Conclusion
This compound is a promising, orally bioavailable, selective BCL-2 inhibitor with a favorable preclinical profile and encouraging early clinical activity in patients with relapsed or refractory B-cell malignancies. While detailed quantitative pharmacokinetic and pharmacodynamic data are not yet widely published, the available information suggests a well-tolerated drug with a dose-proportional pharmacokinetic profile and clear evidence of pharmacodynamic activity, as demonstrated by high response rates in early clinical trials. Further data from ongoing and future studies will be crucial to fully elucidate the clinical potential of this compound.
References
- 1. ICP-248 Phase I Results | EHA 2024 [delveinsight.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. InnoCare Announces First Patient Dosed in the Phase III Registrational Trial of BCL2 Inhibitor ICP-248 in Combination with Orelabrutinib as First-Line Therapy for Treatment of CLL/SLL Patients in China | INNOCARE [innocarepharma.com]
- 4. Innocare Pharma cleared to begin clinical trials in China with BCL2 inhibitor ICP-248 | BioWorld [bioworld.com]
- 5. innocarepharma.com [innocarepharma.com]
- 6. InnoCare Announces the Approval of Registrational Phase III Study of BCL2 Inhibitor ICP-248 in Combination with Orelabrutinib as First-Line Therapy for Treatment of CLL/SLL Patients in China - BioSpace [biospace.com]
Mesutoclax Target Validation in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesutoclax (ICP-248) is a novel, orally bioavailable small molecule inhibitor targeting the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4][5] As a key regulator of the intrinsic apoptotic pathway, BCL-2 is frequently overexpressed in various hematological malignancies, where it sequesters pro-apoptotic proteins and prevents programmed cell death.[2][3][4][5] this compound is designed to selectively bind to BCL-2, thereby disrupting its interaction with pro-apoptotic partners, restoring the natural process of apoptosis in cancer cells.[1][2][3][4][5] This technical guide provides a comprehensive overview of the methodologies and data required to validate the therapeutic target of this compound in cancer cell lines. While specific preclinical data for this compound remains largely proprietary, this document leverages publicly available data from the well-characterized, potent, and selective BCL-2 inhibitor, Venetoclax, to exemplify the expected outcomes and data presentation for target validation studies.
Introduction: The Rationale for BCL-2 Inhibition
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptosis pathway. This family includes both anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic members (e.g., BAX, BAK, BIM, BAD). In healthy cells, a delicate balance between these opposing factions dictates cell fate. However, in many cancers, particularly hematological malignancies like Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Acute Myeloid Leukemia (AML), the overexpression of anti-apoptotic proteins, most notably BCL-2, is a common survival mechanism.[2][3][4][5] This overexpression allows cancer cells to evade apoptosis, leading to their accumulation and resistance to conventional therapies.
This compound, a selective BCL-2 inhibitor, is being developed to counteract this survival advantage.[1][2][3][4][5] By binding with high affinity to the BH3-binding groove of BCL-2, this compound displaces pro-apoptotic proteins like BIM. Once liberated, these proteins can activate the effector proteins BAX and BAK, which in turn oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Mechanism of Action: The BCL-2 Apoptotic Pathway
The core mechanism of this compound revolves around the disruption of the BCL-2-mediated sequestration of pro-apoptotic proteins. The following diagram illustrates this signaling pathway.
References
- 1. InnoCare Announces the Approval of Registrational Phase III Study of BCL2 Inhibitor ICP-248 in Combination with Orelabrutinib as First-Line Therapy for Treatment of CLL/SLL Patients in China - BioSpace [biospace.com]
- 2. InnoCare Announces FDA Approval of Clinical Trial for BCL2 Inhibitor this compound in AML and MDS | INNOCARE [innocarepharma.com]
- 3. InnoCare Announces First Patient Dosed in the Registrational Trial of BCL2 Inhibitor this compound for Treatment of BTKi-treated MCL Patients in China - BioSpace [biospace.com]
- 4. InnoCare gets China NMPA approval of registrational phase III study of BCL2 inhibitor ICP-248 in combo with orelabrutinib to treat patients with CLL/SLL [pharmabiz.com]
- 5. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
Methodological & Application
Application Notes and Protocols for Mesutoclax In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesutoclax is a novel, orally bioavailable selective inhibitor of B-cell lymphoma 2 (BCL-2).[1][2][3] BCL-2 is a crucial regulatory protein in the intrinsic apoptosis pathway, and its overexpression is a hallmark of various hematologic malignancies, contributing to cancer cell survival.[1][2] this compound exerts its anti-tumor effects by selectively binding to BCL-2, thereby inhibiting its anti-apoptotic function. This restores the normal apoptotic process in cancer cells, leading to their death.[1][2][3] These application notes provide a detailed protocol for assessing the in vitro cell viability and cytotoxic effects of this compound using a common metabolic assay, such as the MTT assay.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4] The amount of formazan produced is proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength. A decrease in absorbance in this compound-treated cells compared to untreated controls indicates a reduction in cell viability.
Data Presentation
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound. Specific IC50 values will vary depending on the cell line and experimental conditions.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (nM) | Incubation Time (hours) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 50 | 72 |
| RS4;11 | Acute Lymphoblastic Leukemia | 75 | 72 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 120 | 72 |
| Toledo | Diffuse Large B-cell Lymphoma | 150 | 72 |
| K562 | Chronic Myeloid Leukemia | >1000 | 72 |
Signaling Pathway
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cancer cell lines of interest (e.g., MOLT-4, RS4;11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well clear, flat-bottom cell culture plates
-
Sterile pipette tips and microcentrifuge tubes
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Detailed Procedure
1. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Cell Seeding:
-
Harvest cells from culture and perform a cell count to determine cell viability and concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, or 20,000-50,000 cells/well for suspension cells) in 100 µL of complete culture medium.
-
Include wells for "cells only" (vehicle control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach (for adherent lines) and resume exponential growth.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Ensure the final concentration of DMSO in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
4. MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
After this incubation, add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting or using a plate shaker to ensure complete dissolution of the formazan crystals. The solution should turn a uniform purple color.
5. Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.
6. Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R, or similar).
Conclusion
This protocol provides a robust framework for determining the in vitro efficacy of this compound in cancer cell lines. The MTT assay is a reliable and high-throughput method for assessing the impact of this BCL-2 inhibitor on cell viability. Researchers should optimize parameters such as cell seeding density and incubation times for each specific cell line to ensure accurate and reproducible results. The data generated from this assay is crucial for understanding the cytotoxic potential of this compound and for guiding further pre-clinical and clinical development.
References
- 1. InnoCare Announces First Patient Dosed in the Registrational Trial of BCL2 Inhibitor this compound for Treatment of BTKi-treated MCL Patients in China | INNOCARE [innocarepharma.com]
- 2. InnoCare Announces Approval of Clinical Trial of BCL2 Inhibitor this compound for Myelodysplastic Syndromes in China | INNOCARE [innocarepharma.com]
- 3. biopharmaapac.com [biopharmaapac.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Mesutoclax in Primary Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesutoclax (ICP-248) is a novel, orally bioavailable small molecule inhibitor that selectively targets the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3][4][5][6][7] Bcl-2 is a key regulator of the intrinsic apoptosis pathway, and its overexpression is a common survival mechanism in many cancer cells, contributing to tumorigenesis and chemoresistance.[1][2][4][5][6] By inhibiting Bcl-2, this compound restores the natural process of programmed cell death in malignant cells.[1][2][3][4][7]
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a highly predictive preclinical platform.[8][9][10][11][12] These models are known to retain the key characteristics of the original patient tumor, including its histological and genetic heterogeneity.[9][10][13][11][12] Consequently, PDX models are invaluable for evaluating the efficacy of novel therapeutic agents like this compound in a setting that closely mimics the clinical scenario.[9][10][13][11][12]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in primary patient-derived xenograft models for preclinical research.
Mechanism of Action of this compound
This compound functions by selectively binding to the BH3-binding groove of the anti-apoptotic protein Bcl-2. This action displaces pro-apoptotic proteins such as BIM, which are normally sequestered by Bcl-2 in cancer cells. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which in turn oligomerize at the mitochondrial outer membrane, leading to its permeabilization. This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the necessary steps for the successful engraftment of primary human tumor tissue into immunodeficient mice.
Materials:
-
Fresh primary tumor tissue from consented patients
-
Immunodeficient mice (e.g., NOD-scid IL2Rgammanull [NSG] mice)
-
Sterile transport medium (e.g., DMEM with antibiotics)
-
Sterile surgical instruments
-
Matrigel (optional)
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Analgesics
Procedure:
-
Tumor Tissue Acquisition:
-
Collect fresh tumor tissue from surgical resection or biopsy in a sterile container with transport medium on ice.
-
Process the tissue within 2-4 hours of collection to ensure cell viability.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove blood and necrotic tissue.
-
Mince the tumor into small fragments (2-3 mm³).
-
(Optional) For some tumor types, a single-cell suspension can be prepared by enzymatic digestion.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt forceps.
-
Implant a single tumor fragment into the pocket. Matrigel can be mixed with the tumor fragment to support engraftment.
-
Close the incision with surgical clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth by palpation and caliper measurements.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a certain size (e.g., 1000-1500 mm³), passage the tumor to a new cohort of mice (P1 generation) to expand the model.
-
In Vivo Efficacy Study of this compound in PDX Models
This protocol describes the methodology for evaluating the anti-tumor activity of this compound in established PDX models.
Materials:
-
Established PDX-bearing mice with tumors of a specified size (e.g., 150-250 mm³)
-
This compound formulated for oral gavage
-
Vehicle control
-
Gavage needles
-
Calipers
-
Scale for weighing mice
Procedure:
-
Study Initiation:
-
Randomize mice with established tumors into treatment and control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
-
Drug Administration:
-
Administer this compound orally via gavage at the predetermined dose and schedule (e.g., daily, 5 days a week).
-
Administer the vehicle control to the control group using the same schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment.
-
At the end of the study, collect tumors for further analysis (e.g., histology, western blotting for pharmacodynamic markers).
-
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound in a Hematological Malignancy PDX Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | Daily | 1250 ± 150 | - | +2.5 |
| This compound (50 mg/kg) | Daily | 450 ± 75 | 64 | -1.8 |
| This compound (100 mg/kg) | Daily | 200 ± 50 | 84 | -3.2 |
Table 2: Survival Analysis in a Solid Tumor PDX Model Treated with this compound
| Treatment Group | Dosing Schedule | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | Daily | 25 | - |
| This compound (75 mg/kg) | Daily | 45 | 80 |
Conclusion
The use of this compound in primary patient-derived xenograft models provides a robust platform for preclinical evaluation of its antitumor activity. The protocols and guidelines presented here offer a framework for conducting these studies in a systematic and reproducible manner. The ability to assess efficacy in models that closely resemble human tumors can provide valuable insights to guide the clinical development of this promising Bcl-2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venetoclax is effective in small cell lung cancers with high BCL-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. crownbio.com [crownbio.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. championsoncology.com [championsoncology.com]
- 10. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicallab.com [clinicallab.com]
- 12. criver.com [criver.com]
- 13. Patient-Derived-Xenografts in Mice: A Preclinical Platform for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mesutoclax Combination Therapy with BTK Inhibitors in Mantle Cell Lymphoma (MCL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mantle Cell Lymphoma (MCL) is an aggressive subtype of B-cell non-Hodgkin lymphoma characterized by the overexpression of cyclin D1. While the advent of Bruton's tyrosine kinase (BTK) inhibitors has significantly improved outcomes, resistance and relapse remain significant clinical challenges. A promising therapeutic strategy to overcome these challenges is the combination of BTK inhibitors with inhibitors of B-cell lymphoma 2 (BCL-2).
Mesutoclax (also known as APG-2575 or lisaftoclax) is a novel, orally bioavailable, selective BCL-2 inhibitor.[1] BCL-2 is a key anti-apoptotic protein that is often overexpressed in MCL, contributing to tumor cell survival. By inhibiting BCL-2, this compound restores the intrinsic apoptotic pathway in cancer cells.
This document provides an overview of the preclinical rationale, available data, and detailed experimental protocols for investigating the combination of this compound with BTK inhibitors in MCL.
Mechanism of Action and Therapeutic Rationale
The combination of this compound and a BTK inhibitor targets two distinct and critical survival pathways in MCL cells, providing a strong rationale for synergistic anti-tumor activity.
-
BTK Inhibition: BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is constitutively active in MCL and promotes cell proliferation and survival. BTK inhibitors, such as ibrutinib (B1684441), acalabrutinib, and zanubrutinib (B611923), covalently bind to BTK, blocking its downstream signaling.
-
BCL-2 Inhibition: BCL-2 sequesters pro-apoptotic proteins, preventing programmed cell death. This compound, as a BCL-2 selective inhibitor, releases these pro-apoptotic proteins, triggering apoptosis.
Preclinical studies in other B-cell malignancies have demonstrated a strong synergistic effect when combining a BCL-2 inhibitor with a BTK inhibitor. For instance, a potent synergy between lisaftoclax (B3028529) (this compound) and ibrutinib has been observed in an ibrutinib-resistant patient-derived Waldenström Macroglobulinemia (WM) xenograft model.[2][3] Furthermore, the combination of APG-2575 and ibrutinib has shown synergistic antitumor effects in Diffuse Large B-cell Lymphoma (DLBCL).[4] This synergy is thought to arise from the dual targeting of proliferation and survival pathways.
Quantitative Data
While specific preclinical data on the combination of this compound and BTK inhibitors in MCL is still emerging, clinical trials in other hematologic malignancies have shown promising results. The following tables summarize key findings from relevant studies.
Table 1: Preclinical Activity of this compound (Lisaftoclax/APG-2575)
| Parameter | Value | Cell Type/Model | Reference |
| Binding Affinity (Ki) for BCL-2 | < 0.1 nM | Biochemical Assay | --INVALID-LINK-- |
| Synergy with Ibrutinib | Strong Synergistic Effect | Ibrutinib-resistant WM PDX model | [2][3] |
| Synergy with Ibrutinib | Synergistic Antitumor Effect | DLBCL models | [4] |
Table 2: Clinical Trial Data for this compound (Lisaftoclax/APG-2575) in Combination with BTK Inhibitors
| Indication | BTK Inhibitor | Phase | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Relapsed/Refractory CLL/SLL | Acalabrutinib | II | 98% (56/57) | Not Reported | [5] |
| Treatment-Naïve CLL/SLL | Acalabrutinib | II | 100% (16/16) | Not Reported | [6] |
| Waldenström Macroglobulinemia (Treatment-Naïve) | Ibrutinib | Ib/II | 90.9% | Not Reported | [3] |
| Relapsed/Refractory CLL/SLL (Prior BTKi) | Acalabrutinib | II | 88% (7/8) | Not Reported | [6] |
Table 3: Clinical Trial Data for Other BCL-2 and BTK Inhibitor Combinations in MCL
| BCL-2 Inhibitor | BTK Inhibitor | Phase | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Sonrotoclax (B12400364) | Zanubrutinib | I | 90% | 80% | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and BTK inhibitors in MCL.
Cell Viability Assay (MTS/MTT or CellTiter-Glo®)
This assay determines the effect of single agents and their combination on the proliferation of MCL cell lines.
Materials:
-
MCL cell lines (e.g., Jeko-1, Mino, Granta-519)
-
This compound (APG-2575)
-
BTK inhibitor (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed MCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the BTK inhibitor. Add the drugs to the cells, both as single agents and in combination at various concentration ratios (e.g., constant ratio). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by the combination treatment.
Materials:
-
MCL cell lines
-
This compound and BTK inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed MCL cells in 6-well plates and treat with this compound, the BTK inhibitor, and their combination at predetermined concentrations (e.g., IC50 values) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This technique is used to assess the on-target effects of the combination therapy on key signaling proteins.
Materials:
-
MCL cell lines
-
This compound and BTK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-BCL-2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat MCL cells with the drug combination for a specified time (e.g., 24 hours), then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
MCL cell line (e.g., Jeko-1)
-
Matrigel
-
This compound and BTK inhibitor formulations for oral gavage
-
Calipers
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of MCL cells and Matrigel into the flank of the mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (Vehicle, this compound alone, BTK inhibitor alone, Combination). Administer drugs daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). Perform statistical analysis to compare treatment groups.
Conclusion
The combination of the BCL-2 inhibitor this compound with a BTK inhibitor represents a highly promising therapeutic strategy for MCL. The dual targeting of critical survival and proliferation pathways provides a strong rationale for synergistic anti-tumor activity. The provided protocols offer a framework for the preclinical evaluation of this combination, which will be essential for its translation into clinical practice for patients with MCL. Further investigation is warranted to determine the optimal BTK inhibitor to combine with this compound and to identify predictive biomarkers for response.
References
- 1. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. A Novel BCL-2 Inhibitor APG-2575 Exerts Synthetic Lethality With BTK or MDM2-p53 Inhibitor in Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Live from ASH 2022 | Ascentage Pharma Presents Latest Data of APG-2575, Including Encouraging Results of the Combination with BTKi in Patients with R/R CLL/SLL - [ascentage.com]
- 6. Live from ASH 2022 | Ascentage Pharma Presents Latest Data of APG-2575, Including Encouraging Results of the Combination with BTKi in Patients with R/R CLL/SLL < English < PR Newswire < 기사본문 - 팜뉴스 [pharmnews.com]
- 7. Results from a study on the combination of sonrotoclax and zanubrutinib in R/R MCL | VJHemOnc [vjhemonc.com]
Application Notes and Protocols: Synergistic Activity of Azacitidine and Mesutoclax in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic anti-leukemic activity of azacitidine and mesutoclax (also known as lisaftoclax (B3028529) or APG-2575) in Acute Myeloid Leukemia (AML). This document includes a summary of clinical and preclinical findings, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. The combination of the hypomethylating agent azacitidine and a BCL-2 inhibitor has emerged as a promising therapeutic strategy, particularly for older patients or those unfit for intensive chemotherapy.
Azacitidine is a DNA methyltransferase (DNMT) inhibitor that induces global hypomethylation, leading to the re-expression of tumor suppressor genes and promoting differentiation of leukemic cells.
This compound (Lisaftoclax/APG-2575) is a novel, potent, and selective BCL-2 inhibitor. BCL-2 is an anti-apoptotic protein that is frequently overexpressed in AML cells, contributing to their survival and resistance to conventional therapies. By inhibiting BCL-2, this compound restores the intrinsic apoptotic pathway, leading to programmed cell death of malignant cells.
Preclinical and clinical studies have demonstrated that the combination of azacitidine and this compound results in synergistic anti-leukemic activity, offering a promising treatment option for various AML patient populations, including those with relapsed/refractory disease and those who have been previously exposed to venetoclax.[1][2][3]
Data Presentation
The following tables summarize the clinical efficacy of the azacitidine and this compound combination in patients with AML, as reported in recent clinical trials.
Table 1: Clinical Efficacy of Azacitidine and this compound in Relapsed/Refractory (R/R) AML [4]
| Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Composite Complete Remission (CRc) Rate (CR + CRi) |
| R/R AML | This compound + Azacitidine | 72.7% | 45.5% |
| R/R AML (600 mg this compound cohort) | This compound (600 mg) + Azacitidine | 76.7% | 50.0% |
| Venetoclax-Refractory AML/MPAL | This compound + Azacitidine | 17% - 31.8% | - |
CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery, MPAL: Mixed Phenotype Acute Leukemia.
Table 2: Clinical Efficacy of Azacitidine and this compound in Treatment-Naïve (TN) AML
| Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Composite Complete Remission (CRc) Rate (CR + CRi) |
| TN AML (Elderly/Unfit) | This compound + Azacitidine | 64.1% | 51.3% |
| TN AML/MPAL (Newly Diagnosed) | This compound + Azacitidine | 83.3% | 33.3% (CR/CRi) |
Signaling Pathways and Mechanism of Synergy
The synergistic anti-leukemic effect of azacitidine and this compound stems from their complementary mechanisms of action that converge on the intrinsic apoptotic pathway.
Azacitidine's Role:
-
Hypomethylation: Azacitidine inhibits DNA methyltransferases, leading to the re-expression of silenced tumor suppressor genes.
-
Induction of Pro-Apoptotic Proteins: Azacitidine has been shown to induce the expression of the pro-apoptotic BH3-only protein NOXA. NOXA can neutralize the anti-apoptotic protein MCL-1, a key resistance factor to BCL-2 inhibitors.
-
Integrated Stress Response: Azacitidine can induce the integrated stress response (ISR) pathway, which also contributes to the upregulation of NOXA.
This compound's Role:
-
BCL-2 Inhibition: this compound selectively binds to and inhibits the anti-apoptotic protein BCL-2. This releases pro-apoptotic proteins like BIM, which can then activate the effector proteins BAX and BAK.
Synergistic Action: Azacitidine "primes" the AML cells for apoptosis by upregulating NOXA, which sequesters MCL-1. This prevents MCL-1 from compensating for the BCL-2 inhibition by this compound. With BCL-2 inhibited by this compound and MCL-1 neutralized by NOXA, the pro-apoptotic signals predominate, leading to the activation of BAX/BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Caption: Synergistic apoptotic signaling of azacitidine and this compound in AML.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the synergy between azacitidine and this compound in AML cell lines.
Experimental Workflow
Caption: General experimental workflow for assessing synergy.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of azacitidine and this compound, alone and in combination, on the viability of AML cells and to calculate the IC50 values.
Materials:
-
AML cell lines (e.g., HL-60, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well culture plates
-
Azacitidine and this compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 8,000-10,000 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of azacitidine and this compound. Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values for each agent and use software like CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1 indicates synergy).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis in AML cells following treatment with azacitidine and this compound.
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat AML cells with the desired concentrations of azacitidine, this compound, or the combination for 24-48 hours. Harvest 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 channel.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Western Blot Analysis of BCL-2 Family Proteins
Objective: To assess the expression levels of key apoptotic proteins (e.g., BCL-2, MCL-1, BAX, cleaved PARP) in AML cells after treatment.
Materials:
-
Treated and control AML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BAX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates for loading by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.
Conclusion
The combination of azacitidine and the novel BCL-2 inhibitor this compound represents a highly promising therapeutic strategy for AML. The synergistic induction of apoptosis through complementary mechanisms provides a strong rationale for its continued clinical development. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and molecular underpinnings of this combination therapy in preclinical AML models.
References
- 1. researchgate.net [researchgate.net]
- 2. A Study of APG-2575 in Combination With Azacitidine in Patients With Acute Myeloid Leukemia (AML) [clin.larvol.com]
- 3. ascentage.com [ascentage.com]
- 4. Live from ASCO 2024 | Updated Data of Bcl-2 Inhibitor Lisaftoclax Combined with Azacitidine in Patients with AML Demonstrate Promising Efficacy and Manageable Safety - [ascentage.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Mesutoclax Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesutoclax (ICP-248) is a novel, orally bioavailable small-molecule inhibitor that selectively targets the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is a key anti-apoptotic protein that is frequently overexpressed in various hematologic malignancies, contributing to cancer cell survival and resistance to therapy.[4][5] By selectively inhibiting BCL-2, this compound disrupts the sequestration of pro-apoptotic proteins, thereby restoring the intrinsic pathway of apoptosis and inducing programmed cell death in malignant cells.[1][6]
These application notes provide a detailed protocol for the quantitative analysis of apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing a robust assessment of this compound's cytotoxic efficacy.
Mechanism of Action: this compound-Induced Apoptosis
This compound functions by competitively binding to the BH3-binding groove of the BCL-2 protein, displacing pro-apoptotic BH3-only proteins such as BIM. This releases the pro-apoptotic effector proteins BAX and BAK, which can then oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Loss in MCL-1 function sensitizes non-Hodgkin's lymphoma cell lines to the BCL-2-selective inhibitor venetoclax (ABT-199) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 6. Selective BCL-2 Inhibition by ABT-199 Causes On Target Cell Death in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mesutoclax-Induced Apoptosis in CLL Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesutoclax (ICP-248) is a novel, orally bioavailable small molecule that acts as a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4][5][6][7] BCL-2 is a key anti-apoptotic protein that is frequently overexpressed in various hematologic malignancies, including Chronic Lymphocytic Leukemia (CLL).[1][5][6][7] By selectively binding to BCL-2, this compound disrupts the sequestration of pro-apoptotic proteins, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[1][5][6][7] Preclinical and clinical studies have demonstrated the potential of this compound as a therapeutic agent for CLL, both as a monotherapy and in combination with other targeted agents.[1][2][4][8]
These application notes provide an overview of the mechanism of action of this compound and offer detailed protocols for evaluating its apoptotic effects on CLL cell lines.
Mechanism of Action
The primary mechanism of action of this compound involves the selective inhibition of the BCL-2 protein, a central regulator of the intrinsic apoptotic pathway. In CLL cells, the overexpression of BCL-2 allows for the sequestration of pro-apoptotic proteins such as BIM, BID, and BAX, preventing the activation of the downstream apoptotic cascade.
This compound mimics the action of BH3-only proteins, binding to the BH3-binding groove of BCL-2. This competitive binding displaces the pro-apoptotic proteins, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in the execution of apoptosis.
References
- 1. ICP-248 Phase I Results | EHA 2024 [delveinsight.com]
- 2. businesswire.com [businesswire.com]
- 3. This compound (ICP-248) / InnoCare [delta.larvol.com]
- 4. InnoCare Pharma given approval for CLL/SLL combo therapy trial [clinicaltrialsarena.com]
- 5. InnoCare Announces First Patient Dosed in the Phase III Registrational Trial of BCL2 Inhibitor ICP-248 in Combination with Orelabrutinib as First-Line Therapy for Treatment of CLL/SLL Patients in China | INNOCARE [innocarepharma.com]
- 6. InnoCare Announces First Patient Dosed in the Registrational Trial of BCL2 Inhibitor this compound for Treatment of BTKi-treated MCL Patients in China - BioSpace [biospace.com]
- 7. InnoCare gets China NMPA approval of registrational phase III study of BCL2 inhibitor ICP-248 in combo with orelabrutinib to treat patients with CLL/SLL [pharmabiz.com]
- 8. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Mesutoclax Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesutoclax (ICP-248) is a novel, orally bioavailable selective inhibitor of B-cell lymphoma-2 (BCL-2).[1][2][3] BCL-2 is a crucial regulatory protein in the intrinsic apoptosis pathway, and its overexpression is a hallmark of various hematologic malignancies, contributing to tumor survival and therapeutic resistance.[1][3][4] this compound is designed to restore the normal apoptotic process in cancer cells by selectively inhibiting BCL-2.[1][2][3][5] It is currently under clinical investigation for diseases such as Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL), and Acute Myeloid Leukemia (AML).[1][2][6]
As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells become resistant to this compound is critical for optimizing its clinical use, developing rational combination therapies, and identifying patient populations most likely to benefit. These application notes provide a comprehensive framework and detailed protocols for designing and executing experimental studies to investigate this compound resistance.
Section 1: BCL-2 Signaling and Mechanism of Action of this compound
The intrinsic apoptotic pathway is regulated by the BCL-2 family of proteins, which includes anti-apoptotic members (like BCL-2, BCL-XL, and MCL-1) and pro-apoptotic members (like BAX and BAK, and BH3-only proteins like BIM and PUMA).[4] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the permeabilization of the mitochondrial outer membrane and subsequent cell death. In many cancers, overexpression of BCL-2 allows malignant cells to evade apoptosis. This compound, a BH3 mimetic, binds to the BH3-binding groove of the BCL-2 protein, displacing pro-apoptotic proteins, which can then activate BAX and BAK, leading to apoptosis.[7]
Caption: BCL-2 signaling pathway and the inhibitory action of this compound.
Section 2: Putative Mechanisms of Resistance to this compound
While specific resistance mechanisms to this compound are still under investigation, data from the broader class of BCL-2 inhibitors, particularly venetoclax (B612062), provide a strong predictive framework. Resistance can be multifactorial and is often linked to the upregulation of other anti-apoptotic proteins not targeted by the drug, or genetic alterations.[8][9][10]
Key Putative Resistance Mechanisms:
-
Upregulation of Alternative Anti-Apoptotic Proteins: Increased expression of MCL-1 or BCL-XL can compensate for the BCL-2 blockade by sequestering pro-apoptotic proteins.[7][8][9] This is a common mechanism of resistance to BCL-2 selective inhibitors.
-
On-Target Mutations: Genetic mutations in the BCL2 gene, specifically in the BH3-binding groove, can reduce the binding affinity of this compound, rendering it less effective.[9][10]
-
Metabolic Rewiring: Cancer cells may alter their metabolic pathways, such as increasing oxidative phosphorylation (OXPHOS) or glycolysis, to survive the apoptotic signal induced by BCL-2 inhibition.[10]
-
Altered Upstream/Downstream Signaling: Activation of pro-survival signaling pathways (e.g., PI3K, MAPK) can promote the expression of anti-apoptotic proteins or otherwise counteract the effects of this compound.[10][11]
Caption: Key putative mechanisms of resistance to this compound therapy.
Section 3: Experimental Design Workflow
A systematic approach is required to develop and characterize this compound-resistant models. The general workflow involves generating resistant cell lines, confirming the resistance phenotype, and then performing a series of molecular and functional analyses to elucidate the underlying mechanisms.
Caption: General experimental workflow for this compound resistance studies.
Section 4: Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes the generation of resistant cell lines through continuous, dose-escalating exposure to this compound.[12][13]
Materials:
-
Parental cancer cell line of interest (e.g., MCL, CLL cell line)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks, plates, and consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initiate Culture: Seed two parallel cultures of the parental cell line: one for this compound treatment and one for vehicle (DMSO) control.
-
Initial Dosing: Begin treating the this compound culture with a starting concentration of approximately IC10-IC20. The vehicle control culture should receive an equivalent volume of DMSO.
-
Monitor and Passage: Monitor cell growth. Initially, a significant amount of cell death is expected. When the surviving cells repopulate the flask, passage them and re-seed with the same drug concentration.
-
Dose Escalation: Once the cells demonstrate stable growth at the current concentration (growth rate similar to the vehicle control), double the concentration of this compound.
-
Repeat: Continue this process of monitoring, passaging, and dose escalation for several months. The goal is to culture cells that can proliferate in concentrations at least 10-fold higher than the initial parental IC50.
-
Characterization: Periodically (e.g., every month), freeze down vials of the resistant and vehicle-control cells and test their IC50 to track the development of resistance.
-
Final Validation: Once a desired level of resistance is achieved, culture the cells in drug-free medium for several passages to ensure the resistance phenotype is stable.
Protocol 2: Assessment of Drug Sensitivity (IC50 Determination)
Materials:
-
Parental and resistant cell lines
-
96-well clear-bottom, white-walled plates
-
This compound serial dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of medium. Allow cells to adhere overnight if applicable.
-
Drug Addition: Prepare 10X serial dilutions of this compound. Add 10 µL of each dilution to the appropriate wells. Include vehicle-only and media-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent to each well according to the manufacturer's instructions.
-
Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the dose-response curve using non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC50 value.
Protocol 3: Western Blotting for BCL-2 Family Proteins
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BCL-XL, anti-BIM, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse parental and resistant cells with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., Actin).
Protocol 4: BH3 Profiling
BH3 profiling is a functional assay to measure mitochondrial outer membrane permeabilization (MOMP) in response to a panel of BH3-only peptides.[14] It can reveal the specific anti-apoptotic dependencies of a cell (i.e., whether it relies on BCL-2, BCL-XL, or MCL-1 for survival).
Materials:
-
Digitonin (B1670571) for cell permeabilization
-
Mitochondrial buffer
-
Panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA)
-
Mitochondrial potential-sensitive dye (e.g., JC-1) or Cytochrome c release assay kit
-
Flow cytometer or plate reader
Procedure:
-
Cell Preparation: Harvest parental and resistant cells and resuspend in mitochondrial buffer.
-
Permeabilization: Lightly permeabilize the cells with digitonin to allow entry of peptides while keeping mitochondria intact.
-
Peptide Treatment: Expose the permeabilized cells to the panel of BH3 peptides in a 96-well plate. Each peptide preferentially inhibits a subset of anti-apoptotic proteins.
-
MOMP Measurement: After a set incubation time, measure the extent of mitochondrial depolarization (e.g., via loss of JC-1 red fluorescence) or Cytochrome c release.
-
Data Analysis: Analyze the pattern of mitochondrial permeabilization. For example, sensitivity to the BAD peptide suggests BCL-2/BCL-XL dependence, while sensitivity to the NOXA peptide suggests MCL-1 dependence. A loss of sensitivity to BCL-2-specific peptides in resistant cells would be indicative of a shift in dependency.
Section 5: Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between parental and resistant models.
Table 1: Drug Sensitivity Profile
| Cell Line | This compound IC50 (nM) | Fold Resistance |
|---|---|---|
| Parental | [Value] | 1.0 |
| Resistant | [Value] | [Calculate] |
| Vehicle Control | [Value] | [Calculate] |
Table 2: BCL-2 Family Protein Expression Profile (Relative to Parental)
| Protein | Resistant Line 1 | Resistant Line 2 | Vehicle Control |
|---|---|---|---|
| BCL-2 | [Fold Change] | [Fold Change] | [Fold Change] |
| MCL-1 | [Fold Change] | [Fold Change] | [Fold Change] |
| BCL-XL | [Fold Change] | [Fold Change] | [Fold Change] |
| BIM | [Fold Change] | [Fold Change] | [Fold Change] |
Data derived from densitometry of Western Blots, normalized to a loading control and the parental line.
Table 3: Summary of Genetic Findings
| Gene | Parental Line | Resistant Line | Finding |
|---|---|---|---|
| BCL2 | Wild-Type | [e.g., F104L] | [Describe mutation] |
| TP53 | Wild-Type | Wild-Type | No change |
Data derived from Sanger sequencing or Next-Generation Sequencing (NGS) of targeted exons.
By integrating the results from these protocols, researchers can build a comprehensive picture of the mechanisms driving this compound resistance, paving the way for the development of strategies to overcome it.
References
- 1. InnoCare Announces First Patient Dosed in the Registrational Trial of BCL2 Inhibitor this compound for Treatment of BTKi-treated MCL Patients in China - BioSpace [biospace.com]
- 2. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 3. InnoCare's this compound gains breakthrough status in China for lymphoma treatment [worldpharmaceuticals.net]
- 4. benchchem.com [benchchem.com]
- 5. InnoCare’s this compound obtains breakthrough therapy designation in China [pharmaceutical-business-review.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. advances.umw.edu.pl [advances.umw.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. academic.oup.com [academic.oup.com]
Application Note: Western Blot Protocol for Determining BCL-2 Protein Levels Following Mesutoclax Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of B-cell lymphoma 2 (BCL-2) protein expression levels in mammalian cells following treatment with Mesutoclax, a selective BCL-2 inhibitor. It includes methodologies for cell culture, protein extraction, immunodetection, and data analysis, along with visual guides for the associated signaling pathway and experimental workflow.
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members, such as BCL-2 itself, prevent programmed cell death by sequestering pro-apoptotic proteins like BAX and BAK.[3][4] Overexpression of BCL-2 is a hallmark of various hematologic malignancies and is associated with cancer development and resistance to therapy.[5][6]
This compound (ICP-248) is a novel, orally bioavailable, and selective BCL-2 inhibitor.[7] It exerts its anti-tumor activity by binding directly to the BH3-binding groove of the BCL-2 protein, thereby displacing pro-apoptotic proteins and restoring the natural process of apoptosis in cancer cells.[7][8][9][10] Assessing the downstream effects of this compound on the expression of its target, BCL-2, is crucial for understanding its complete mechanism of action and potential feedback loops within the cell.
This application note details a comprehensive Western blot protocol to reliably quantify changes in total BCL-2 protein levels in cell lines after treatment with this compound.
BCL-2 Signaling and Mechanism of Action of this compound
The intrinsic apoptosis pathway is tightly controlled by the balance between pro- and anti-apoptotic proteins of the BCL-2 family.[11] In healthy cells, anti-apoptotic proteins like BCL-2 bind to and inhibit the pro-apoptotic effector proteins BAX and BAK. Upon receiving apoptotic stimuli, BH3-only sensor proteins are activated. They bind to BCL-2, displacing BAX and BAK, which then oligomerize at the mitochondrial outer membrane. This leads to membrane permeabilization, the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[3][11] this compound functions as a BH3 mimetic, directly inhibiting BCL-2 and thereby initiating the apoptotic cascade.[10]
Experimental Protocols
This section provides a step-by-step methodology for performing the Western blot analysis.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line with known BCL-2 expression (e.g., Raji, MCF-7, Jurkat).[12]
-
This compound: Stock solution in DMSO.
-
Cell Culture Media: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold, sterile.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails just before use.
-
Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.
-
SDS-PAGE Sample Buffer: 4x Laemmli buffer.[13]
-
Primary Antibodies:
-
Rabbit or Mouse anti-BCL-2 antibody (validated for Western Blotting).[14]
-
Rabbit or Mouse anti-β-actin, anti-GAPDH, or anti-Tubulin antibody (for loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.2 or 0.45 µm).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Step-by-Step Methodology
Step 1: Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 24, 48 hours).
-
Include a vehicle control group treated with the same volume of DMSO as the highest this compound concentration.
-
Prepare at least three biological replicates for each treatment condition.
Step 2: Protein Extraction (Cell Lysis)
-
After treatment, place the culture dishes on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[13]
-
Add ice-cold lysis buffer supplemented with inhibitors to each dish (e.g., 500 µL for a 10 cm dish).[15]
-
For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells before adding lysis buffer.[16]
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
(Optional but recommended for BCL-2): Sonicate the lysate briefly on ice to shear DNA and ensure the release of membrane-associated proteins.[17]
-
Centrifuge the lysate at 12,000-14,000 x g for 20 minutes at 4°C to pellet cellular debris.[13]
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples by diluting them with lysis buffer to ensure equal loading.
Step 4: SDS-PAGE (Gel Electrophoresis)
-
Prepare protein samples by adding 4x Laemmli sample buffer to the normalized lysates.
-
Boil the samples at 95-100°C for 5-10 minutes.[15]
-
Load 20-50 µg of total protein from each sample into the wells of a 12% SDS-polyacrylamide gel. BCL-2 has a molecular weight of approximately 26-28 kDa.[12][18]
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1x running buffer at 100-120 V until the dye front reaches the bottom.[19]
Step 5: Protein Transfer (Blotting)
-
Transfer the separated proteins from the gel to a PVDF membrane. Pre-soak the PVDF membrane in methanol (B129727) before use.[19]
-
Perform the transfer using a wet or semi-dry transfer system. For wet transfer, run at 80-100 V for 1.5-2 hours or overnight at a lower constant current in a cold room.[19][20]
-
After transfer, briefly stain the membrane with Ponceau S solution to confirm successful and even protein transfer.[20] Destain with wash buffer.
Step 6: Immunodetection
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[20][21]
-
Incubate the membrane with the primary anti-BCL-2 antibody, diluted in blocking buffer as per the manufacturer's datasheet (e.g., 1:1000), overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[5][21]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[21]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Repeat the immunodetection process (Steps 1-5) for the loading control protein (e.g., β-actin) on the same membrane after stripping or on a separate gel.
Step 7: Signal Detection and Data Analysis
-
Prepare the ECL working solution according to the manufacturer's protocol and apply it evenly across the membrane.
-
Capture the chemiluminescent signal using a CCD camera-based imaging system or X-ray film. Adjust exposure time to ensure the signal is within the linear range and not saturated.[22]
-
Use densitometry software to quantify the intensity of the BCL-2 and loading control bands.[23]
-
Normalize the BCL-2 band intensity for each sample to its corresponding loading control band intensity.
-
Calculate the fold change in normalized BCL-2 protein levels for each this compound-treated sample relative to the vehicle control.
Experimental Workflow Diagram
Data Presentation
Quantitative data from the densitometry analysis should be organized systematically. The following table provides a template for clear presentation and comparison of results.
| Treatment Group | Concentration | BCL-2 Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized BCL-2 Level (BCL-2 / Control) | Fold Change (vs. Vehicle Control) |
| Vehicle Control | 0 µM (DMSO) | Value | Value | Value | 1.0 |
| This compound | 10 nM | Value | Value | Value | Value |
| This compound | 100 nM | Value | Value | Value | Value |
| This compound | 1 µM | Value | Value | Value | Value |
| This compound | 10 µM | Value | Value | Value | Value |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Insufficient protein loaded; Inactive antibody; Low BCL-2 expression; Inefficient protein transfer. | Increase protein load; Check antibody datasheet for recommended dilution and validate its activity; Use a positive control cell lysate; Confirm transfer with Ponceau S stain. |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time or change blocking agent (e.g., BSA for phospho-proteins); Optimize primary/secondary antibody concentrations; Increase number and duration of washes. |
| Non-specific Bands | Antibody concentration too high; Non-specific antibody binding; Protein degradation. | Perform a titration of the primary antibody; Increase blocking time and wash stringency; Ensure fresh protease inhibitors are added to the lysis buffer. |
| Saturated Signal | Too much protein loaded; Antibody concentration too high; Overexposure during detection. | Reduce the amount of protein loaded; Decrease antibody concentration; Reduce exposure time during image acquisition to stay within the linear range.[22] |
References
- 1. scispace.com [scispace.com]
- 2. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. mdpi.com [mdpi.com]
- 7. InnoCare Announces FDA Approval of Clinical Trial for BCL2 Inhibitor this compound in AML and MDS | INNOCARE [innocarepharma.com]
- 8. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 9. businesswire.com [businesswire.com]
- 10. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bcl-2 Monoclonal Antibody (Bcl-2/100) (BMS1028) [thermofisher.com]
- 13. Sample preparation for western blot | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Bcl-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 19. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 20. bio-rad.com [bio-rad.com]
- 21. ptglab.com [ptglab.com]
- 22. praxilabs.com [praxilabs.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for a Phase I/II Clinical Trial of Mesutoclax in Myelodysplastic Syndromes
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Myelodysplastic Syndromes (MDS) are a group of diverse bone marrow disorders characterized by ineffective hematopoiesis, leading to cytopenias and a risk of progression to acute myeloid leukemia (AML).[1][2] The B-cell lymphoma-2 (BCL2) protein is a key regulator of apoptosis, and its overexpression is implicated in the survival of malignant cells in various hematologic cancers.[1][2] Mesutoclax (ICP-248) is a novel, orally bioavailable, selective inhibitor of BCL2.[1][2] By inhibiting BCL2, this compound is designed to restore the normal apoptotic process in cancer cells, offering a promising therapeutic strategy for MDS.[1][2] Preclinical evidence with other BCL2 inhibitors, such as venetoclax (B612062), has demonstrated synergistic anti-leukemic activity when combined with hypomethylating agents like azacitidine in myeloid malignancies.[3] InnoCare Pharma has received approval from the U.S. Food and Drug Administration (FDA) and the China National Medical Products Administration (NMPA) to conduct clinical trials of this compound in combination with azacitidine for myeloid malignancies, including MDS.[1][2]
These application notes outline a proposed Phase I/II clinical trial to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with azacitidine in patients with MDS.
Preclinical Data Summary (Hypothetical Data for this compound)
Prior to clinical investigation, a comprehensive preclinical data package for this compound in MDS would be required. The following table represents the type of quantitative data that would be necessary to support the progression of this compound into clinical trials for MDS.
| Assay | MDS Cell Line (e.g., MDS-L) | Primary MDS Patient Samples (n=10) | In Vivo MDS PDX Model |
| This compound IC50 (nM) | 50 | Mean: 75 (Range: 20-150) | Not Applicable |
| Synergy with Azacitidine (Combination Index) | 0.6 (Synergistic) | 0.7 (Synergistic) | Not Applicable |
| Apoptosis Induction (% Annexin V+ cells) | 60% increase vs. control | 50% increase vs. control | 40% reduction in blast count |
| Tumor Growth Inhibition (%) | Not Applicable | Not Applicable | 70% |
Signaling Pathway
Caption: Mechanism of action of this compound in inducing apoptosis.
Phase I/II Clinical Trial Protocol: this compound in Combination with Azacitidine for MDS
Title: A Phase I/II, Open-Label, Dose-Escalation and Expansion Study to Evaluate the Safety, Pharmacokinetics, and Efficacy of this compound in Combination with Azacitidine in Patients with Myelodysplastic Syndromes.
Objectives:
-
Primary Objectives (Phase I):
-
To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with azacitidine in patients with MDS.
-
To evaluate the safety and tolerability of the combination therapy.
-
-
Secondary Objectives (Phase I):
-
To characterize the pharmacokinetic (PK) profile of this compound when administered with azacitidine.
-
To assess the preliminary anti-leukemic activity of the combination.
-
-
Primary Objective (Phase II):
-
To determine the overall response rate (ORR) of this compound in combination with azacitidine at the RP2D.
-
-
Secondary Objectives (Phase II):
-
To evaluate the duration of response (DOR), complete remission (CR) rate, and hematologic improvement (HI).
-
To assess overall survival (OS) and progression-free survival (PFS).
-
To further evaluate the safety profile of the combination.
-
To assess patient-reported outcomes (PROs) to determine the impact on quality of life.[4]
-
Study Design:
This is a Phase I/II, multicenter, open-label study.
-
Phase I (Dose Escalation): A standard 3+3 dose-escalation design will be used to determine the MTD of this compound. Patients will be enrolled in sequential cohorts of increasing doses of this compound in combination with a standard dose of azacitidine.
-
Phase II (Dose Expansion): Upon determination of the RP2D, an expansion cohort of patients will be enrolled to further evaluate the efficacy and safety of the combination.
Experimental Workflow
Caption: Overview of the Phase I/II clinical trial workflow.
Patient Population:
-
Inclusion Criteria:
-
Age ≥ 18 years.
-
Confirmed diagnosis of MDS (Intermediate-2 or High-risk according to the Revised International Prognostic Scoring System - IPSS-R).
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
-
Adequate organ function.
-
Willingness to provide written informed consent.
-
-
Exclusion Criteria:
-
Prior treatment with a BCL2 inhibitor.
-
Active central nervous system (CNS) involvement by malignancy.
-
Significant cardiovascular, pulmonary, or other systemic diseases that would preclude treatment.
-
Treatment Plan:
-
Azacitidine: 75 mg/m² subcutaneously or intravenously for 7 days of a 28-day cycle.
-
This compound: Oral, once daily, starting at a protocol-defined dose for 14 or 21 days of a 28-day cycle. Dose escalation in subsequent cohorts will proceed based on safety data.
Key Experimental Protocols
1. Bone Marrow Aspirate and Biopsy Analysis
-
Objective: To assess disease burden and response to treatment.
-
Methodology:
-
Perform bone marrow aspiration and trephine biopsy at screening, at the end of every two cycles, and at the end of treatment.
-
Prepare bone marrow smears and stain with Wright-Giemsa.
-
Perform a differential count of at least 500 nucleated cells to determine blast percentage.
-
Process the biopsy for histopathological examination.
-
Submit samples for cytogenetic and molecular analysis (e.g., next-generation sequencing) to assess for clonal evolution and prognostic markers.
-
2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Objective: To pharmacodynamically assess the pro-apoptotic effect of this compound on circulating blasts.
-
Methodology:
-
Collect peripheral blood at pre-dose, and at 4, 8, and 24 hours post-first dose of this compound.
-
Isolate peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation.
-
Wash cells in phosphate-buffered saline (PBS).
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Pharmacokinetic (PK) Analysis
-
Objective: To determine the concentration-time profile of this compound.
-
Methodology:
-
Collect peripheral blood samples at pre-dose, and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose on Cycle 1 Day 1 and Cycle 1 Day 15.
-
Process blood to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Calculate key PK parameters including Cmax, Tmax, AUC, and half-life.
-
Data Presentation and Analysis
All quantitative data will be summarized using descriptive statistics. Safety data will be tabulated by treatment arm and dose level. Efficacy endpoints will be analyzed in the intent-to-treat (ITT) population. The ORR will be presented with a 95% confidence interval. Time-to-event endpoints will be analyzed using the Kaplan-Meier method.
Conclusion
This proposed Phase I/II clinical trial design provides a framework for the initial clinical development of this compound in combination with azacitidine for the treatment of MDS. The study is designed to rigorously evaluate the safety and preliminary efficacy of this novel BCL2 inhibitor, with the ultimate goal of providing a new therapeutic option for this patient population with a high unmet medical need.
References
- 1. InnoCare Announces FDA Approval of Clinical Trial for BCL2 Inhibitor this compound in AML and MDS | INNOCARE [innocarepharma.com]
- 2. InnoCare Announces Approval of Clinical Trial of BCL2 Inhibitor this compound for Myelodysplastic Syndromes in China - BioSpace [biospace.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective inhibition of MCL1 overcomes venetoclax resistance in a murine model of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mesutoclax Resistance in Lymphoma Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BCL2 inhibitor, Mesutoclax, in lymphoma cell models. The information provided is intended to help overcome experimental challenges related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: My lymphoma cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: Resistance to BCL2 inhibitors like this compound in lymphoma is often multifactorial. The most commonly observed mechanisms, primarily based on studies with the similar BCL2 inhibitor venetoclax (B612062), include:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of BCL2 by increasing the expression of other pro-survival proteins such as MCL-1 and BCL-XL.[1][2][3] These proteins can sequester pro-apoptotic proteins, thereby preventing apoptosis.
-
Alterations in signaling pathways: Activation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can promote resistance to BCL2 inhibition.[4]
-
Transcriptional reprogramming: Changes in the transcriptional landscape of the cancer cells can lead to a state that is less dependent on BCL2 for survival.
-
Mutations in the BCL2 gene: Although less common, mutations in the BCL2 gene can alter the drug binding site, reducing the efficacy of the inhibitor.[5]
-
Loss of the BCL2 amplicon: In some cases, lymphoma cells can lose the amplified region of the chromosome containing the BCL2 gene, which is the target of this compound.
Q2: How can I experimentally confirm the mechanism of resistance in my this compound-resistant cell line?
A2: To investigate the mechanism of resistance, a combination of the following experimental approaches is recommended:
-
Western Blotting: Assess the protein expression levels of BCL2 family members (BCL2, MCL-1, BCL-XL, BIM, BAX, BAK) in your resistant cell line compared to the parental, sensitive cell line. An upregulation of MCL-1 or BCL-XL is a strong indicator of a compensatory survival mechanism.
-
Phospho-protein analysis: Use Western blotting or flow cytometry to examine the phosphorylation status of key proteins in survival pathways, such as AKT and ERK, to determine if these pathways are hyperactivated in resistant cells.
-
Gene expression analysis: Perform RNA sequencing or qPCR to identify changes in the gene expression profile of resistant cells.
-
BH3 profiling: This functional assay can determine the mitochondrial apoptotic priming of cells and reveal dependencies on specific anti-apoptotic BCL2 family members.[6]
Q3: What are the recommended strategies to overcome this compound resistance in my in vitro experiments?
A3: Based on the identified resistance mechanisms, several combination strategies can be employed to restore sensitivity to this compound:
-
Combination with an MCL-1 inhibitor: If you observe upregulation of MCL-1, co-treatment with an MCL-1 inhibitor can synergistically induce apoptosis.[1]
-
Combination with a BCL-XL inhibitor: If BCL-XL is upregulated, a combination with a BCL-XL specific inhibitor is a rational approach.[7][8]
-
Combination with a BTK inhibitor: Bruton's tyrosine kinase (BTK) inhibitors, such as orelabrutinib, have shown clinical synergy with BCL2 inhibitors.[9][10] This combination can be particularly effective in B-cell lymphomas.
-
Combination with a PI3K inhibitor: If the PI3K/AKT pathway is activated, co-treatment with a PI3K inhibitor can abrogate this pro-survival signaling.[4]
-
Combination with a CDK inhibitor: Inhibitors of cyclin-dependent kinases (CDKs) can also help overcome resistance by altering the transcriptional program of resistant cells.
Troubleshooting Guides
Problem 1: Difficulty in generating a stable this compound-resistant lymphoma cell line.
-
Possible Cause: The selection pressure (drug concentration) is too high, leading to widespread cell death without the emergence of resistant clones.
-
Solution: Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration in a stepwise manner over several weeks to months.[11][12] This allows for the gradual selection and expansion of resistant populations.
-
Experimental Protocol: See "Protocol for Generating this compound-Resistant Lymphoma Cell Lines" below.
Problem 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining) after this compound treatment.
-
Possible Cause 1: Suboptimal cell health or handling during the assay.
-
Solution 1: Ensure cells are in the logarithmic growth phase and handle them gently to avoid mechanical damage that can lead to false-positive necrotic cells. Use a non-enzymatic method for detaching adherent cells.[13]
-
Possible Cause 2: Incorrect gating during flow cytometry analysis.
-
Solution 2: Use appropriate single-stain and unstained controls to set up compensation and gates correctly. Distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Experimental Protocol: See "Protocol for Apoptosis Detection using Annexin V/PI Staining" below.
Problem 3: Difficulty in interpreting synergy in combination drug studies.
-
Possible Cause: Lack of a quantitative method to assess drug interaction.
-
Solution: Employ a standardized method like the Chou-Talalay method to calculate a Combination Index (CI).[14][15][16] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Experimental Protocol: See "Protocol for Quantifying Drug Synergy" below.
Quantitative Data
Table 1: Clinical Efficacy of this compound in Combination with Orelabrutinib in Treatment-Naïve (TN) Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) Patients. [17]
| This compound Dose Cohort | Overall Response Rate (ORR) | Complete Remission Rate (CRR) |
| 100 mg (n=21) | 95.2% | 19.0% |
| 125 mg (n=21) | 100% | 23.8% |
| All Patients (n=42) | 97.6% | - |
Experimental Protocols
Protocol for Generating this compound-Resistant Lymphoma Cell Lines
This protocol is adapted from methods used to generate venetoclax-resistant cell lines.[11][12]
-
Cell Culture: Culture the parental lymphoma cell line in appropriate media and conditions.
-
Initial Drug Exposure: Treat the cells with a low concentration of this compound (e.g., IC20-IC30) continuously.
-
Monitoring: Monitor cell viability and proliferation regularly. Initially, a significant portion of the cells will die.
-
Dose Escalation: Once the cell population recovers and is stably proliferating in the presence of the drug, gradually increase the concentration of this compound in a stepwise manner.
-
Establishment of Resistance: Continue this process for several months until the cells can tolerate a significantly higher concentration of this compound (e.g., >1 µM) compared to the parental line.
-
Validation: Confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 value to the parental cell line.
Protocol for Apoptosis Detection using Annexin V/PI Staining[13][14][19]
-
Cell Treatment: Seed lymphoma cells and treat with this compound, the combination therapy, or vehicle control for the desired time.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution.
-
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol for Western Blotting of BCL2 Family Proteins[20][21]
-
Protein Extraction: Lyse the parental and this compound-resistant lymphoma cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BCL2, MCL-1, BCL-XL, BIM, BAX, BAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol for Quantifying Drug Synergy using the Chou-Talalay Method[15][16][17]
-
Experimental Design:
-
Determine the IC50 values for this compound and the combination drug individually.
-
Design a matrix of combination concentrations, including concentrations above and below the individual IC50 values, at a constant ratio.
-
-
Cell Viability Assay: Treat lymphoma cells with the single agents and the combinations for a defined period (e.g., 72 hours). Measure cell viability using an MTS or CellTiter-Glo assay.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use a software program like CompuSyn to input the dose-effect data.
-
The software will generate a Combination Index (CI) value for different Fa levels.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualizations
Caption: Experimental workflow for developing and overcoming this compound resistance.
Caption: Key signaling pathways involved in this compound resistance and combination strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of MCL1 overcomes venetoclax resistance in a murine model of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. P1259: CHARACTERIZATION OF VENETOCLAX RESISTANCE IN CELL MODELS OF MANTLE CELL LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Blockage of BCL-XL overcomes venetoclax resistance across BCL2+ lymphoid malignancies irrespective of BIM status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. InnoCare's this compound gains breakthrough status in China for lymphoma treatment [worldpharmaceuticals.net]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. Potential mechanisms of resistance to venetoclax and strategies to circumvent it - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Managing Off-Target Effects of BCL-2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCL-2 inhibitors. Our goal is to help you identify and manage potential off-target effects and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My BCL-2 inhibitor is not inducing apoptosis in my cell line. What are the possible reasons?
There are several potential reasons for a lack of apoptotic induction, which can be broadly categorized as biological resistance mechanisms or technical issues.
-
Biological Resistance:
-
High expression of other anti-apoptotic proteins: Many cell lines co-express multiple anti-apoptotic BCL-2 family members like Mcl-1 and Bcl-xL. Inhibition of BCL-2 alone may be insufficient to trigger apoptosis if these other proteins compensate by sequestering pro-apoptotic proteins.[1][2]
-
Low or absent expression of pro-apoptotic effectors: The essential downstream mediators of apoptosis are BAX and BAK. If your cell line has low or no expression of both BAX and BAK, apoptosis will not be initiated.[1][2]
-
Mutations in BCL-2 family proteins: Mutations in the BH3-binding groove of BCL-2 can prevent inhibitor binding.[1][3] Similarly, mutations in BAX or BAK can prevent their oligomerization, a critical step for apoptosis.[1][2]
-
Abnormal oxidative phosphorylation: Resistance to venetoclax (B612062) has been associated with highly abnormal levels of mitochondrial oxidative phosphorylation in leukemia stem cells.[2][4]
-
-
Technical Issues:
-
Suboptimal drug concentration or treatment duration: The concentration of the inhibitor may be too low, or the incubation time too short to induce a measurable response.[1]
-
Incorrect assay timing: Apoptosis is a dynamic process. Measuring at a very early or very late time point might miss the peak of apoptosis.[1]
-
Problems with the apoptosis detection assay: Issues with reagents, instrument settings, or cell handling can lead to false-negative results.[1]
-
Q2: How can I determine if my cell line is resistant to BCL-2 inhibition?
-
Perform a dose-response curve: Treat your cells with a range of inhibitor concentrations to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
-
Assess protein expression: Use western blotting or flow cytometry to determine the expression levels of BCL-2 family proteins (BCL-2, Mcl-1, Bcl-xL, BAX, BAK). High levels of Mcl-1 or Bcl-xL can confer resistance to BCL-2 selective inhibitors.[2][4]
-
BH3 profiling: This experimental technique can determine the dependence of mitochondria on specific anti-apoptotic proteins for survival.[5]
Q3: I'm observing toxicity in my primary cell cultures even at low concentrations of the BCL-2 inhibitor. What could be the cause?
-
On-target toxicity in sensitive non-cancerous cells: Some normal cell types are dependent on BCL-2 for survival. For example, BCL-2 is important for lymphocyte homeostasis.[6]
-
Off-target effects: The inhibitor may be acting on other proteins besides BCL-2. For instance, some BH3 mimetics can induce the unfolded protein response or have other off-target activities.[7][8] Navitoclax, a dual BCL-2/Bcl-xL inhibitor, is known to cause thrombocytopenia (low platelet count) due to its on-target inhibition of Bcl-xL, which is essential for platelet survival.[6][9][10]
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and include a solvent-only control.[11]
Q4: What are the known off-target effects of some common BCL-2 inhibitors?
-
Venetoclax (ABT-199): While highly selective for BCL-2, venetoclax has been shown to cause metabolic reprogramming, including inhibition of mitochondrial respiration and the TCA cycle, independent of its BCL-2 inhibitory activity.[12] This effect is dependent on the integrated stress response and the transcription factor ATF4.[12]
-
Navitoclax (ABT-263): This inhibitor targets BCL-2, BCL-xL, and BCL-W.[3] Its primary off-target effect, which is technically an on-target effect on an unintended cell type, is thrombocytopenia due to Bcl-xL inhibition in platelets.[6][9][10][13][14] It has also been associated with neutropenia.[13]
-
Obatoclax (GX15-070): This pan-BCL-2 family inhibitor has been reported to have off-target neuropsychiatric side effects and may act through mechanisms other than direct BCL-2 family inhibition, such as inducing caspase-independent cell death or autophagy.[15][16]
-
Putative MCL-1 Inhibitors (MIM1, UMI-77): These compounds were found to not directly target MCL-1 but instead induce the pro-apoptotic protein NOXA through the unfolded protein response pathway.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Use healthy, log-phase cells for experiments. Avoid using cells that are over-confluent or have been in culture for too many passages. |
| Inhibitor Stock and Working Solutions | Prepare fresh working solutions from a new stock of the inhibitor. Confirm the final concentration in the cell culture medium. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and instrument settings. Include appropriate positive and negative controls in every experiment. |
Issue 2: Unexpected Cell Death in Control Groups
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to assess its effect.[11] |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi). |
| Cell Culture Conditions | Ensure optimal cell culture conditions, including temperature, CO2 levels, and humidity. |
Issue 3: BCL-2 Inhibitor Fails to Synergize with Another Drug
| Potential Cause | Troubleshooting Step |
| Antagonistic Drug Interaction | Review the mechanisms of action of both drugs to identify potential antagonistic interactions. |
| Upregulation of Other Anti-apoptotic Proteins | The second drug may be inducing the expression of other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL), leading to resistance to the BCL-2 inhibitor. Assess protein levels by western blot.[17] |
| Suboptimal Dosing or Scheduling | Experiment with different concentrations and schedules of administration for both drugs to find a synergistic combination. |
Quantitative Data Summary
Table 1: Selectivity and Off-Target Effects of Common BCL-2 Family Inhibitors
| Inhibitor | Primary Target(s) | Known Off-Target Effects/On-Target Toxicities | Reference(s) |
| Venetoclax (ABT-199) | BCL-2 | Metabolic reprogramming (inhibition of mitochondrial respiration and TCA cycle) independent of BCL-2.[12] | [12][18] |
| Navitoclax (ABT-263) | BCL-2, BCL-xL, BCL-W | Thrombocytopenia (due to BCL-xL inhibition in platelets), neutropenia.[6][9][10][13][14] | [3][13] |
| Obatoclax (GX15-070) | Pan-BCL-2 family inhibitor | Neuropsychiatric side effects, caspase-independent cell death, autophagy.[15][16] | [3][15][16] |
| MIM1, UMI-77 | Putative MCL-1 inhibitors | Induction of NOXA via the unfolded protein response, not direct MCL-1 inhibition.[7][8] | [7][8] |
Table 2: Common Adverse Events of Venetoclax Monotherapy in Clinical Trials
| Adverse Event | Overall Event Rate (95% CI) | Grade ≥ 3 Event Rate (95% CI) | Reference |
| Nausea | 0.488 (0.380–0.597) | Not Reported | [19] |
| Neutropenia | 0.360 (0.252–0.480) | Not Reported | [19] |
| Thrombocytopenia | 0.329 (0.209–0.477) | 0.194 (0.101–0.340) | [19] |
| Fatigue | 0.291 (0.199–0.406) | Not Reported | [19] |
| Diarrhea | Frequently Reported | Not Reported | [19] |
Experimental Protocols
Protocol 1: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a BCL-2 inhibitor.
Materials:
-
Cells of interest
-
BCL-2 inhibitor and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of the BCL-2 inhibitor and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Harvest cells (including any floating cells for adherent lines) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer within one hour.
-
Unstained cells should be used to set the baseline fluorescence.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis and necrosis induced by the inhibitor.[11]
Protocol 2: Western Blot for BCL-2 Family Protein Expression
Objective: To assess the expression levels of anti-apoptotic (BCL-2, Mcl-1, Bcl-xL) and pro-apoptotic (BAX, BAK) proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for BCL-2, Mcl-1, Bcl-xL, BAX, BAK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to compare protein expression levels between samples.[20]
Visualizations
Caption: BCL-2 signaling pathway and mechanism of BCL-2 inhibitors.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BH3 profiling discriminates on-target small molecule BH3 mimetics from putative mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. d-nb.info [d-nb.info]
- 8. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Turning Navitoclax into a PROTAC Senolytic with a Better Safety Profile – Fight Aging! [fightaging.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Venetoclax causes metabolic reprogramming independent of BCL-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The potential of venetoclax (ABT-199) in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Why anti-Bcl-2 clinical trials fail: a solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 19. Frontiers | Efficacy and Safety of Bcl-2 Inhibitor Venetoclax in Hematological Malignancy: A Systematic Review and Meta-Analysis of Clinical Trials [frontiersin.org]
- 20. Selective BCL-2 Inhibition by ABT-199 Causes On Target Cell Death in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mesutoclax Concentration for Cell Culture Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Mesutoclax (ICP-248), a selective BCL2 inhibitor, for in vitro cell culture experiments. Given that specific preclinical data on this compound is limited in the public domain, this guide focuses on providing the principles and detailed methodologies for empirically determining the optimal experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as ICP-248) is an orally bioavailable small molecule that selectively inhibits the B-cell lymphoma 2 (BCL2) protein.[1][2][3][4][5][6][7] BCL2 is a key anti-apoptotic protein that promotes cell survival by sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[8] In many hematologic malignancies, BCL2 is overexpressed, leading to cancer cell survival and resistance to therapies.[1][2][3][4][5][6][7] this compound binds to the BH3-binding groove of BCL2, displacing these pro-apoptotic proteins.[8] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis).[8]
Q2: What is the recommended starting concentration for this compound in cell culture?
As this compound is currently in clinical development, specific IC50 values and recommended starting concentrations for various cell lines are not yet widely published. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A suggested starting range for a potent BCL2 inhibitor would be from the low nanomolar (nM) to the low micromolar (µM) range (e.g., 1 nM to 10 µM).[9]
Q3: How should I prepare a stock solution of this compound?
This compound is expected to be soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is standard practice to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. Subsequent dilutions to working concentrations should be made in a complete cell culture medium. To avoid solvent toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%.[9]
Q4: How long should I treat my cells with this compound?
The optimal treatment duration will vary depending on the cell line and the experimental endpoint. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the time point at which the desired effect (e.g., apoptosis induction, cell viability reduction) is maximal.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low induction of apoptosis | 1. Suboptimal drug concentration. 2. Insufficient treatment duration. 3. Cell line is resistant to BCL2 inhibition (e.g., high expression of other anti-apoptotic proteins like MCL-1 or BCL-xL). 4. Inactive compound. | 1. Perform a dose-response experiment with a wider concentration range. 2. Conduct a time-course experiment to identify the optimal endpoint. 3. Assess the expression levels of other BCL2 family proteins. Consider combination therapies with inhibitors of other anti-apoptotic proteins. 4. Use a fresh stock of this compound and verify its activity on a sensitive control cell line. |
| High cell death in control group | 1. Solvent (DMSO) toxicity. 2. Poor cell health at the start of the experiment. 3. Contamination of cell culture. | 1. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). Include a vehicle-only control. 2. Use healthy, log-phase cells with high viability for your experiments. 3. Regularly check for and address any potential microbial contamination. |
| Inconsistent results between experiments | 1. Variability in cell seeding density. 2. Inconsistent preparation of drug dilutions. 3. Variation in incubation times. 4. Cell line passage number. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Standardize all incubation times. 4. Use cells within a consistent and low passage number range. |
| Precipitation of this compound in culture medium | 1. Poor solubility at the working concentration. 2. Instability of the compound in the culture medium. | 1. Ensure the final DMSO concentration is appropriate. Pre-warm the media before adding the drug solution and mix gently but thoroughly. 2. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to create a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (based on the determined IC50) and a vehicle control for the desired time.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Data Presentation
Table 1: Illustrative Example of IC50 Values for a BCL2 Inhibitor in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - 72h |
| RS4;11 | Acute Lymphoblastic Leukemia | 5 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 15 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 8 |
| Toledo | Diffuse Large B-cell Lymphoma | 25 |
| Granta-519 | Mantle Cell Lymphoma | 12 |
Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values for this compound must be determined experimentally for each cell line.
Visualizations
References
- 1. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA [businesswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 4. InnoCare Announces the Approval of Registrational Phase III Study of BCL2 Inhibitor ICP-248 in Combination with Orelabrutinib as First-Line Therapy for Treatment of CLL/SLL Patients in China - BioSpace [biospace.com]
- 5. biopharmaboardroom.com [biopharmaboardroom.com]
- 6. InnoCare Announces FDA Approval of Clinical Trial for BCL2 Inhibitor this compound in AML and MDS | INNOCARE [innocarepharma.com]
- 7. InnoCare's this compound gains breakthrough status in China for lymphoma treatment [worldpharmaceuticals.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting low efficacy of Mesutoclax in solid tumors
Welcome to the technical support center for Mesutoclax. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the efficacy of this compound, particularly in the context of solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel, orally bioavailable, and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3][4][5][6][7][8][9][10][11] Bcl-2 is a key anti-apoptotic protein that prevents programmed cell death.[12] By selectively binding to and inhibiting Bcl-2, this compound displaces pro-apoptotic proteins, which then initiate the mitochondrial pathway of apoptosis, leading to cancer cell death.[1][2][3][4][6][8][9][10][11]
Q2: For which cancer types is this compound currently being investigated?
A2: this compound is primarily under investigation for the treatment of various hematological malignancies, including Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL), Acute Myeloid Leukemia (AML), and Myelodysplastic Syndromes (MDS).[1][2][3][4][6][7][8][9][10][11] Its efficacy in solid tumors is still an area of ongoing research.[13]
Q3: Why might this compound show low efficacy in my solid tumor cell line experiments?
A3: Low efficacy of a Bcl-2 inhibitor like this compound in solid tumors can stem from several factors. Unlike many hematological malignancies that are highly dependent on Bcl-2 for survival ("Bcl-2 addicted"), solid tumors often have a more complex and redundant anti-apoptotic signaling network. Key reasons for low efficacy could include:
-
Low Bcl-2 Expression: The target protein may not be sufficiently expressed in your cell line of choice.
-
High Expression of Other Anti-Apoptotic Proteins: Overexpression of other Bcl-2 family members like Mcl-1 or Bcl-xL can provide an escape route for cancer cells, sequestering pro-apoptotic proteins even when Bcl-2 is inhibited.[14][15][16]
-
Defects in the Apoptotic Machinery: Mutations or silencing of pro-apoptotic proteins such as BAX or BAK can prevent the initiation of apoptosis downstream of Bcl-2 inhibition.[14][15][16]
-
Activation of Pro-Survival Signaling Pathways: Aberrant signaling through pathways like PI3K/AKT or MAPK can promote the expression of other anti-apoptotic proteins and confer resistance.
Troubleshooting Guide for Low Efficacy in Solid Tumors
If you are observing lower-than-expected efficacy of this compound in your solid tumor models, consider the following troubleshooting steps.
Issue 1: Sub-optimal In Vitro Assay Conditions
| Potential Cause | Recommended Action |
| Inappropriate Drug Concentration or Exposure Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. It is recommended to use a range of concentrations around the expected IC50.[17][18] |
| Cell Culture Model Limitations | Traditional 2D monolayer cultures may not accurately reflect the in vivo tumor microenvironment.[17] Consider using 3D culture models, such as spheroids or organoids, which can better mimic cell-cell interactions and drug penetration challenges.[19][20] |
| Serum Inactivation | Components in fetal bovine serum (FBS) can sometimes bind to and reduce the effective concentration of a compound. Test the efficacy of this compound in low-serum or serum-free media, if appropriate for your cell line, to rule out this possibility. |
Issue 2: Intrinsic or Acquired Resistance of Tumor Cells
| Potential Cause | Recommended Action |
| Low or Absent Bcl-2 Expression | Verify the expression level of Bcl-2 in your solid tumor cell line using Western Blot or qPCR. Compare this to a sensitive (hematological) cell line as a positive control. |
| High Expression of Mcl-1 or Bcl-xL | Assess the protein levels of Mcl-1 and Bcl-xL. High expression of these proteins is a common mechanism of resistance to Bcl-2 selective inhibitors.[14][15][16] |
| Mutations in Apoptotic Pathway Components | Sequence key apoptotic genes like BAX, BAK, and the BH3 domain of Bcl-2 to check for mutations that might impair drug binding or protein function.[14][15][21] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed solid tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[22]
-
IC50 Calculation: Plot the percentage of cell viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]
Protocol 2: Western Blot for Bcl-2 Family Protein Expression
-
Protein Extraction: Lyse untreated cells and extract total protein. Quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, Bcl-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the relative protein expression levels by normalizing the band intensity of the target protein to the loading control.
Visualizations
Caption: Simplified Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting low efficacy of this compound in solid tumors.
Caption: Key potential mechanisms of resistance to this compound in solid tumor cells.
References
- 1. InnoCare Announces First Patient Dosed in the Registrational Trial of BCL2 Inhibitor this compound for Treatment of BTKi-treated MCL Patients in China - BioSpace [biospace.com]
- 2. InnoCare Announces FDA Approval of Clinical Trial for BCL2 Inhibitor this compound in AML and MDS | INNOCARE [innocarepharma.com]
- 3. InnoCare’s this compound obtains breakthrough therapy designation in China [pharmaceutical-business-review.com]
- 4. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 5. InnoCare's this compound gains breakthrough status in China for lymphoma treatment [worldpharmaceuticals.net]
- 6. InnoCare Announces First Patient Dosed in the [globenewswire.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. InnoCare Announces Approval of Clinical Trial of BCL2 Inhibitor this compound for Myelodysplastic Syndromes in China - BioSpace [biospace.com]
- 9. biopharmaboardroom.com [biopharmaboardroom.com]
- 10. businesswire.com [businesswire.com]
- 11. InnoCare Announces First Patient Dosed in the Phase III Registrational Trial of BCL2 Inhibitor ICP-248 in Combination with Orelabrutinib as First-Line Therapy for Treatment of CLL/SLL Patients in China | INNOCARE [innocarepharma.com]
- 12. mdpi.com [mdpi.com]
- 13. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cn.aminer.org [cn.aminer.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results in Mesutoclax Experiments
Welcome to the technical support center for Mesutoclax (ICP-248), a novel, orally bioavailable B-cell lymphoma-2 (Bcl-2) selective inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes and to offer troubleshooting strategies for common in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in sensitive cancer cell lines?
This compound is a selective Bcl-2 inhibitor that is expected to induce apoptosis in cancer cells dependent on Bcl-2 for survival.[1][2][3][4][5][6][7][8] The primary mechanism involves this compound binding to the BH3-binding groove of the Bcl-2 protein, displacing pro-apoptotic proteins like BIM. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation, culminating in apoptosis.[9] Therefore, in sensitive cell lines, one would expect to observe a dose-dependent decrease in cell viability and a significant increase in apoptotic markers.
Q2: My Bcl-2 expressing cancer cell line is not responding to this compound treatment. What are the potential reasons?
Several factors, both biological and technical, can contribute to a lack of response to a Bcl-2 inhibitor like this compound, even in Bcl-2 expressing cells.
-
Biological Resistance Mechanisms:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for Bcl-2 inhibition by upregulating other anti-apoptotic proteins such as Mcl-1 or Bcl-xL, which are not targeted by this compound.
-
Mutations in the Bcl-2 family proteins: Mutations in the BH3-binding groove of Bcl-2 can prevent this compound from binding effectively.[9] Additionally, mutations in downstream effector proteins like BAX or BAK can inhibit apoptosis even when pro-apoptotic signals are present.[9]
-
Low expression of pro-apoptotic proteins: The cell line may have low endogenous levels of pro-apoptotic "activator" BH3-only proteins (e.g., BIM, BID, PUMA), which are necessary to initiate apoptosis upon their release from Bcl-2.
-
High sequestration of pro-apoptotic proteins: An imbalance where anti-apoptotic proteins far outnumber pro-apoptotic proteins can create a state of "primed for survival," making the cells more resistant to Bcl-2 inhibition.[9]
-
-
Technical Issues:
-
Suboptimal drug concentration or treatment duration: The concentration of this compound may be too low, or the incubation time too short to induce a measurable apoptotic response.
-
Incorrect assay timing: Apoptosis is a dynamic process. Measuring at a single, potentially suboptimal, time point might miss the peak of the apoptotic response.
-
Problems with the apoptosis detection assay: Issues with reagents, instrument settings, or cell handling can lead to inaccurate results.
-
Q3: I am observing cell death, but it doesn't appear to be apoptosis. Could this compound have off-target effects?
While this compound is designed as a selective Bcl-2 inhibitor, it is crucial to consider the possibility of off-target effects, especially at high concentrations.[10] If you observe cell death that is not accompanied by classical apoptotic markers (e.g., caspase activation, PARP cleavage), it could be due to necrosis or other forms of cell death. It is recommended to verify the apoptotic mechanism using multiple assays.
Q4: How can I confirm that this compound is engaging with its target (Bcl-2) in my cells?
Co-immunoprecipitation (Co-IP) is a valuable technique to demonstrate target engagement. By immunoprecipitating Bcl-2, you can assess whether this compound treatment leads to the dissociation of pro-apoptotic proteins like BIM. A decrease in the amount of BIM co-precipitating with Bcl-2 in this compound-treated cells compared to control cells would indicate target engagement.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No decrease in cell viability | - Biological resistance (see FAQ Q2)- Suboptimal drug concentration/duration- Assay interference | - Perform a dose-response curve with a wide range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours).- Confirm Bcl-2 expression in your cell line via Western blot.- Assess the expression of other Bcl-2 family proteins (Mcl-1, Bcl-xL, BAX, BAK, BIM) to understand the apoptotic machinery of your cells.- Use an alternative viability assay to rule out assay-specific artifacts. |
| Inconsistent results between experiments | - Cell passage number variability- Inconsistent seeding density- Reagent variability | - Use cells within a consistent and low passage number range.- Ensure accurate and consistent cell seeding.- Prepare fresh drug dilutions for each experiment. |
| High background signal | - Contamination (e.g., microbial)- Reagent precipitation | - Regularly check cell cultures for contamination.- Ensure all reagents are properly dissolved and warmed before use. |
Unexpected Results in Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No increase in apoptosis | - Biological resistance (see FAQ Q2)- Incorrect assay timing- Insufficient drug concentration | - Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time for apoptosis detection.- Use a positive control (e.g., staurosporine) to ensure the assay is working correctly.- Confirm target engagement using Co-IP or cellular thermal shift assay (CETSA). |
| High levels of necrosis (PI positive only) | - High drug concentration leading to off-target toxicity- Harsh cell handling | - Lower the concentration of this compound.- Handle cells gently during harvesting and staining to avoid mechanical membrane damage. |
| Annexin V positive, but no caspase activation | - Early apoptotic stage- Caspase-independent cell death | - Measure at later time points.- Investigate other cell death pathways. |
| Weak or no signal in Western blot for cleaved PARP/Caspase-3 | - Poor antibody quality- Insufficient protein loading- Suboptimal transfer conditions | - Validate your primary antibody with a positive control.- Increase the amount of protein loaded on the gel.- Optimize transfer time and buffer composition.[11][12][13] |
Unexpected Results in Co-Immunoprecipitation (Co-IP)
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No pull-down of interacting proteins | - Weak or transient interaction- Inappropriate lysis buffer- Antibody not suitable for IP | - Use a cross-linking agent to stabilize the interaction.- Use a milder lysis buffer to preserve protein complexes.- Test different antibodies against your protein of interest. |
| High background/non-specific binding | - Insufficient washing- Antibody cross-reactivity | - Increase the number and stringency of washes.- Use a more specific antibody or perform pre-clearing of the lysate with beads. |
| Target protein is in the input but not the IP fraction | - Epitope masking- Protein degradation | - Use an antibody that recognizes a different epitope.- Add protease and phosphatase inhibitors to your lysis buffer. |
Data Presentation
Table 1: Representative Preclinical and Clinical Efficacy of this compound
Note: Preclinical IC50 values for this compound are not yet publicly available. The following clinical data provides context for its therapeutic potential.
| Indication | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Source |
| Relapsed/Refractory (r/r) B-cell Malignancies | This compound Monotherapy (≥100 mg) | Heavily pre-treated | 80% (CLL/SLL), 78.9% (MCL) | 15% (CLL/SLL), 42.1% (MCL) | [14][15] |
| Treatment-Naïve (TN) CLL/SLL | This compound (125 mg) + Orelabrutinib | TN CLL/SLL | 100% (at week 24) | 23.8% (at week 24) | [16][17] |
| TN CLL/SLL | This compound (100 mg) + Orelabrutinib | TN CLL/SLL | 95.2% (at week 24) | 19.0% (at week 24) | [16][17] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
-
Cell Seeding: Seed 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.
-
Drug Treatment: Prepare serial dilutions of this compound. Add 10 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Equilibrate the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the determined optimal time.
-
Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Co-Immunoprecipitation of Bcl-2
-
Cell Lysis: Lyse this compound-treated and control cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Bcl-2 antibody overnight at 4°C. Add fresh protein A/G beads and incubate for another 2-4 hours.
-
Washing: Wash the beads 3-5 times with lysis buffer.
-
Elution: Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluate by Western blotting using antibodies against Bcl-2 and interacting proteins (e.g., BIM, BAX).
Mandatory Visualizations
Caption: Mechanism of action for this compound in inducing apoptosis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. InnoCare Announces FDA Approval of Clinical Trial for BCL2 Inhibitor this compound in AML and MDS | INNOCARE [innocarepharma.com]
- 3. InnoCare Announces Approval of Clinical Trial of BCL2 Inhibitor this compound for Myelodysplastic Syndromes in China - BioSpace [biospace.com]
- 4. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 5. biopharmaboardroom.com [biopharmaboardroom.com]
- 6. InnoCare Announces the Approval of Registrational Phase III Study of BCL2 Inhibitor ICP-248 in Combination with Orelabrutinib as First-Line Therapy for Treatment of CLL/SLL Patients in China | INNOCARE [innocarepharma.com]
- 7. InnoCare's this compound gains breakthrough status in China for lymphoma treatment [worldpharmaceuticals.net]
- 8. InnoCare Announces Approval of Clinical Trial of BCL2 Inhibitor this compound for Myelodysplastic Syndromes in China | INNOCARE [innocarepharma.com]
- 9. benchchem.com [benchchem.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. licorbio.com [licorbio.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. firstwordpharma.com [firstwordpharma.com]
Mesutoclax Clinical Trials: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the adverse event profile of Mesutoclax (also known as lisaftoclax (B3028529), APG-2575, and ICP-248) observed in clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel, orally bioavailable selective inhibitor of the B-cell lymphoma-2 (BCL-2) protein.[1][2][3][4][5][6][7] The BCL-2 protein is a key regulator in the apoptosis (programmed cell death) pathway.[1][2][3][4][5][6][7] In various hematologic malignancies, the abnormal expression of BCL-2 allows cancer cells to evade apoptosis, leading to their survival and proliferation.[1][2][3][4][5][6][7] this compound exerts its anti-tumor activity by selectively binding to and inhibiting BCL-2, thereby restoring the normal apoptotic process in cancer cells.[1][2][3][4][5][6][7]
Q2: What are the most common adverse events associated with this compound?
Based on pooled analyses of clinical trials, the most frequently reported treatment-emergent adverse events (TEAEs) of any grade for this compound, when used as a monotherapy or in combination, include neutropenia, diarrhea, anemia, and thrombocytopenia.[8][9] In some studies, other common TEAEs included decreased platelet and leukocyte counts, hypertriglyceridemia, hyperuricemia, hypokalemia, and hyperbilirubinemia.[9]
Q3: What are the clinically significant Grade 3 or higher adverse events observed with this compound?
The most common Grade 3 or 4 treatment-emergent adverse events are hematological toxicities.[9] These include neutropenia, thrombocytopenia, and anemia.[9][10] Febrile neutropenia has also been reported as a significant Grade 3/4 TEAE.[10]
Q4: Is Tumor Lysis Syndrome (TLS) a significant risk with this compound?
Yes, as with other BCL-2 inhibitors, Tumor Lysis Syndrome (TLS) is a potential risk with this compound. Cases of both clinical and laboratory TLS have been observed in clinical trials.[8][11] However, with appropriate risk mitigation strategies, such as a dose ramp-up schedule and close monitoring, the incidence of TLS has been managed.[9] In some studies, TLS events were reported to have resolved, allowing for the safe continuation of treatment.[11]
Troubleshooting Guides
Management of Common Adverse Events
Issue: A patient in a clinical trial develops Grade 3 neutropenia.
Troubleshooting Steps:
-
Grading Confirmation: Confirm the grade of neutropenia according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0. Grade 3 neutropenia is defined as an absolute neutrophil count (ANC) of <1.0 x 109/L to 0.5 x 109/L.
-
Dose Interruption/Reduction: As per clinical trial protocols for similar agents, consider interrupting the this compound dose until the neutropenia resolves to Grade 2 or lower.[2] Depending on the duration and severity, a dose reduction upon restarting treatment may be warranted.[12]
-
Supportive Care: The use of growth factor support, such as granulocyte-colony stimulating factor (G-CSF), has been reported to be effective in managing neutropenia in this compound clinical trials.[11]
-
Monitoring: Increase the frequency of complete blood count (CBC) monitoring to track the recovery of the neutrophil count.
Issue: A patient is at high risk for Tumor Lysis Syndrome (TLS).
Troubleshooting Steps:
-
Risk Stratification: Assess the patient's TLS risk based on tumor burden (e.g., absolute lymphocyte count, lymph node size) and renal function.
-
Prophylaxis:
-
Hydration: Ensure adequate hydration, either orally or intravenously, to maintain a high urine output.[3]
-
Hypouricemic Agents: Administer uric acid-lowering agents such as allopurinol (B61711) or rasburicase (B1180645) prior to and during the initial phases of this compound treatment.[3]
-
-
Dose Ramp-Up: Strictly adhere to the daily dose ramp-up schedule as specified in the clinical trial protocol.[9] This gradual increase in dosage helps to mitigate the risk of rapid tumor cell death.
-
Intensive Monitoring:
-
For high-risk patients, hospitalization for the initial doses may be necessary for intensive monitoring.[13]
-
Monitor blood chemistry (including potassium, uric acid, phosphorus, calcium, and creatinine) at baseline, and at frequent intervals (e.g., 4, 8, 12, and 24 hours) after the initial doses and each dose escalation.[3]
-
-
Management of Laboratory/Clinical TLS: If laboratory or clinical TLS develops, manage electrolyte abnormalities promptly and consider hospitalization if not already inpatient.
Quantitative Data on Adverse Events
The following tables summarize the adverse event data from various clinical trials of this compound.
Table 1: Common Treatment-Emergent Adverse Events (Any Grade) in Patients with Chronic Lymphocytic Leukemia (CLL) from Pooled Analyses
| Adverse Event | Percentage of Patients |
| Decreased Neutrophil Count | 72.3% |
| Decreased Platelet Count | 59.6% |
| Decreased Leukocyte Count | 51.1% |
| Anemia | 48.9% |
| Hypertriglyceridemia | 44.7% |
| Hyperuricemia | 42.6% |
| Hypokalemia | 34.0% |
| Diarrhea | 34.0% |
| Hyperbilirubinemia | 31.9% |
Data from a pooled analysis of two Phase 1b/2 studies (APG-2575-CN001 and APG-2575-CC101).[9]
Table 2: Grade ≥3 Treatment-Emergent Adverse Events in Patients with CLL from Pooled Analyses
| Adverse Event | Percentage of Patients |
| Decreased Neutrophil Count | 44.7% |
| Decreased Platelet Count | 31.9% |
| Decreased Leukocyte Count | 14.9% |
| Anemia | 10.6% |
| Hypertriglyceridemia | 4.3% |
Data from a pooled analysis of two Phase 1b/2 studies (APG-2575-CN001 and APG-2575-CC101).[9]
Table 3: Grade ≥3 Treatment-Emergent Adverse Events in a Phase 1b/2 Study of this compound in Combination with Azacitidine in Myeloid Malignancies
| Adverse Event | Percentage of Patients |
| Neutropenia | 40% |
| Febrile Neutropenia | 31% |
| Thrombocytopenia | 22% |
| Sepsis | 9% |
| Pneumonia | 7% |
| Lower-respiratory-tract infections | 3% |
Data from the APG2575AU101 (NCT04964518) study.[10]
Experimental Protocols
Protocol for Monitoring and Grading Adverse Events
Adverse events in this compound clinical trials are generally graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE) v5.0 .[11]
-
Objective: To systematically identify, document, and grade the severity of adverse events during a clinical trial.
-
Methodology:
-
Baseline Assessment: Before the first dose of this compound, a thorough baseline assessment is conducted, including a physical examination, vital signs, and comprehensive laboratory tests (complete blood count with differential, comprehensive metabolic panel).
-
Ongoing Monitoring: At specified intervals throughout the trial (e.g., weekly for the first cycle, then at the beginning of each subsequent cycle), patients are monitored for adverse events through:
-
Patient Interviews: Using open-ended, non-leading questions to inquire about any new or worsening symptoms.
-
Physical Examinations: To identify any objective signs of adverse events.
-
Laboratory Tests: Regular monitoring of hematology and blood chemistry to detect abnormalities.
-
-
Event Documentation: When an adverse event is identified, the following information is recorded in the patient's source documents and the electronic case report form (eCRF):
-
A detailed description of the event.
-
The date and time of onset.
-
The severity (grade) according to NCI CTCAE v5.0.
-
The investigator's assessment of the event's relationship to the study drug.
-
Any actions taken (e.g., dose modification, supportive care).
-
The outcome of the event (e.g., resolved, ongoing).
-
-
Reporting Serious Adverse Events (SAEs): Any adverse event that is serious (e.g., results in death, is life-threatening, requires hospitalization) must be reported to the study sponsor and the Institutional Review Board (IRB) within a short timeframe (typically 24 hours of the investigator becoming aware of the event).
-
Visualizations
Caption: BCL-2 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Adverse Event Monitoring in a Clinical Trial.
References
- 1. Practical management of tumour lysis syndrome in venetoclax‐treated patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel BCL-2 Inhibitor Lisaftoclax in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Lysis Syndrome in Chronic Lymphocytic Leukemia with Novel Targeted Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 5. InnoCare Announces First Patient Dosed in the Registrational Trial of BCL2 Inhibitor this compound for Treatment of BTKi-treated MCL Patients in China | INNOCARE [innocarepharma.com]
- 6. InnoCare Announces Approval of Clinical Trial of BCL2 Inhibitor this compound for Myelodysplastic Syndromes in China - BioSpace [biospace.com]
- 7. businesswire.com [businesswire.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Safety, tolerability, and pharmacokinetics of lisaftoclax (APG-2575)-based therapy in patients with chronic lymphocytic leukemia: Phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov:443]
- 12. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
Technical Support Center: Mesutoclax Assays and the Impact of Cell Line Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesutoclax. A primary focus of this guide is to address potential issues arising from cell line contamination, which can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ICP-248) is a novel, orally bioavailable selective inhibitor of the B-cell lymphoma-2 (Bcl-2) protein.[1][2][3][4][5][6] Bcl-2 is a key regulatory protein in the intrinsic apoptosis (programmed cell death) pathway.[1][2][3][4][5][6] In many cancers, Bcl-2 is overexpressed, which prevents cancer cells from undergoing apoptosis. This compound works by binding to Bcl-2, thereby restoring the normal apoptosis process in cancer cells.[1][2][3][4][5][6]
Q2: My established cancer cell line, which is typically sensitive to Bcl-2 inhibitors, is showing unexpected resistance to this compound. What could be the cause?
A2: Unexpected resistance in a typically sensitive cell line can be a strong indicator of cell line cross-contamination.[7] Aggressive and fast-growing cell lines, such as HeLa (cervical cancer), are common contaminants that can easily overgrow the original cell line, leading to misleading experimental results.[7][8][9][10] It is crucial to authenticate your cell line to ensure it has not been replaced by a more resistant one. It is estimated that 15-20% of cell lines currently in use may be misidentified.[7][8]
Q3: How does cell line contamination affect the IC50 values of this compound?
A3: Cell line contamination can dramatically alter the half-maximal inhibitory concentration (IC50) values. If your original cell line is sensitive to this compound and it becomes contaminated with a resistant line, the apparent IC50 of the culture will increase.[7] This is because a higher concentration of the agent is needed to inhibit the growth of the mixed population.[7] The table below illustrates a hypothetical scenario of how HeLa contamination can affect the IC50 of this compound in a lymphoma cell line (e.g., DHL-4).
| Cell Line Composition | This compound IC50 (nM) | Fold Change in IC50 |
| 100% DHL-4 (Bcl-2 dependent) | 10 | 1 |
| 90% DHL-4 + 10% HeLa (Bcl-2 independent) | 50 | 5 |
| 50% DHL-4 + 50% HeLa | 500 | 50 |
| 10% DHL-4 + 90% HeLa | >1000 | >100 |
| 100% HeLa | >10000 | >1000 |
Q4: What is the standard method for authenticating my cell lines?
A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[11][12][13][14][15] This method generates a unique genetic fingerprint for each cell line, which can be compared to a reference database to verify its identity.[11][14] Many journals and funding agencies now require cell line authentication to ensure the validity of research data.[7] For mouse cell lines, STR profiling is also the recommended method.[12]
Q5: I suspect my cell culture is contaminated. What are the immediate steps I should take?
A5: If you suspect contamination, immediately quarantine the affected culture to prevent it from spreading to other cell lines in your lab.[7] Discard the contaminated culture and decontaminate the incubator and biosafety cabinet thoroughly. Do not attempt to salvage the culture with antibiotics, as this can lead to the development of resistant strains and may not eliminate the contamination. It is crucial to then perform cell line authentication on a fresh, early-passage vial of your cell line from a reputable source.
Troubleshooting Guides
Troubleshooting Inconsistent this compound Assay Results
If you are observing significant variations in the efficacy of this compound between experiments, it is essential to consider the possibility of cell line contamination.
Troubleshooting Steps:
-
Review Cell Morphology: Visually inspect your cell cultures under a microscope. While not definitive, a noticeable change in cell shape or growth patterns can be an early sign of contamination.[7]
-
Check Doubling Time: A significant increase or decrease in the proliferation rate of your cell culture could indicate that a different cell line has taken over.[7]
-
Perform Cell Line Authentication: Conduct STR profiling on your current cell line stock and compare it to the known profile of the original cell line.[11][12][13][14][15]
-
Test for Mycoplasma: Mycoplasma contamination is not visible by standard microscopy and can significantly alter cellular responses to drugs, including inducing apoptosis or altering signaling pathways.[7][9][16][17][18][19][20][21][22][23] Use a PCR-based or enzymatic method to test for mycoplasma.
Troubleshooting a Cell Viability (MTT) Assay
Issue: High background absorbance in control wells.
-
Possible Cause: Contamination of the media or reagents with bacteria or yeast.[4][24][25]
-
Solution: Use fresh, sterile media and reagents. Always work in a sterile environment.
Issue: Low absorbance readings in all wells.
-
Possible Cause: Insufficient cell number, or the cells are not metabolically active.
-
Solution: Optimize the cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Issue: Inconsistent readings between replicate wells.
-
Possible Cause: Uneven cell seeding, incomplete formazan (B1609692) crystal dissolution, or "edge effects" in the 96-well plate.[25]
-
Solution: Ensure a homogenous cell suspension before seeding. After adding the solubilization buffer, mix thoroughly on a plate shaker. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Troubleshooting a Co-Immunoprecipitation (Co-IP) Experiment
Issue: No "bait" protein is detected in the immunoprecipitate.
-
Possible Cause: The antibody is not binding to the target protein, or the protein is not being efficiently extracted from the cells.
-
Solution: Ensure your antibody is validated for Co-IP. Optimize your lysis buffer to ensure efficient protein extraction without disrupting the protein complex.
Issue: No "prey" protein is detected, but the "bait" is present.
-
Possible Cause: The interaction between the bait and prey is weak or transient, or the washing steps are too stringent.
-
Solution: Use a gentler lysis buffer and less stringent wash conditions. Consider cross-linking the proteins before lysis to stabilize the interaction.
Issue: High background with non-specific proteins in the immunoprecipitate.
-
Possible Cause: The antibody is not specific enough, or the washing steps are not stringent enough.
-
Solution: Use a monoclonal antibody if available. Increase the number and stringency of the wash steps. Pre-clear the lysate with beads before adding the specific antibody.[26]
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the IC50 of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[25][27][28][29]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[25][27]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Assess Bcl-2/Bax Interaction
This protocol can be used to determine if this compound disrupts the interaction between Bcl-2 and the pro-apoptotic protein Bax.
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Bcl-2 antibody or an isotype control antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Bcl-2 and Bax. A decrease in the amount of Bax co-immunoprecipitated with Bcl-2 in the this compound-treated sample indicates that the drug has disrupted their interaction.
Visualizations
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Caption: Workflow for troubleshooting assay inconsistency.
References
- 1. pnas.org [pnas.org]
- 2. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. InnoCare Announces Approval of Clinical Trial of BCL2 Inhibitor this compound for Myelodysplastic Syndromes in China | INNOCARE [innocarepharma.com]
- 6. biopharmaapac.com [biopharmaapac.com]
- 7. Mycoplasma contamination of leukemic cell lines alters protein expression determined by reverse phase protein arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. statalist.org [statalist.org]
- 9. Mycoplasma contamination of leukemic cell lines alters protein expression determined by reverse phase protein arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. [PDF] How the Bcl-2 family of proteins interact to regulate apoptosis | Semantic Scholar [semanticscholar.org]
- 13. Identity Crisis – rigor and reproducibility in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interpreting STR Profiles | Culture Collections [culturecollections.org.uk]
- 17. nyc.gov [nyc.gov]
- 18. The Deadly Landscape Of Pro-Apoptotic BCL-2 Proteins In the Outer Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciencealert.com [sciencealert.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. benchchem.com [benchchem.com]
- 26. portlandpress.com [portlandpress.com]
- 27. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 28. researchgate.net [researchgate.net]
- 29. GraphViz Examples and Tutorial [graphs.grevian.org]
Validation & Comparative
A Head-to-Head Comparison of Mesutoclax and Venetoclax in BCL-2 Inhibition
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, selectivity, and mechanisms of two prominent BCL-2 inhibitors.
In the landscape of targeted cancer therapy, the B-cell lymphoma-2 (BCL-2) protein has emerged as a critical target for inducing apoptosis in malignant cells. Venetoclax (ABT-199/GDC-0199), a highly selective BCL-2 inhibitor, has become an established treatment for various hematologic malignancies.[1] More recently, a new challenger, Mesutoclax (APG-2575/lisaftoclax), has entered clinical development, prompting a need for a detailed comparison between these two agents.[2][3][4] This guide provides an objective, data-driven comparison of this compound and Venetoclax, focusing on their performance in BCL-2 inhibition, supported by preclinical experimental data.
Mechanism of Action: Restoring Apoptosis
Both this compound and Venetoclax are BH3 mimetics that selectively bind to the BH3-binding groove of the anti-apoptotic BCL-2 protein.[5][6] In cancer cells, BCL-2 overexpression sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, the effector proteins that initiate mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[7] By occupying the BH3 groove, both drugs displace BIM, which is then free to activate BAX and BAK, leading to the formation of pores in the mitochondrial membrane, the release of cytochrome c, and ultimately, caspase-mediated apoptosis.[5][6][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Live from ASCO 2025 | Ascentage Pharma Presents Clinical Data on Bcl-2 Inhibitor Lisaftoclax in Venetoclax-Refractory Patients in Oral Report - BioSpace [biospace.com]
- 3. Ascentage Pharma Announces Its Novel Bcl-2 Inhibitor Lisaftoclax Approved by China NMPA, Ushering in a New Era for the Treatment of CLL/SLL - [ascentage.com]
- 4. cllsociety.org [cllsociety.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Lisaftoclax (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venetoclax-obinutuzumab for previously untreated chronic lymphocytic leukemia: 6-year results of the randomized phase 3 CLL14 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Efficacy of Mesutoclax and Other BH3 Mimetics
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of hematological malignancies has been significantly reshaped by the advent of BH3 mimetics, a class of targeted therapies designed to restore the natural process of programmed cell death, or apoptosis. By mimicking the action of pro-apoptotic BH3-only proteins, these small molecules inhibit anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins, which are often overexpressed in cancer cells, allowing them to evade apoptosis.[1][2][3] This guide provides a comparative overview of the efficacy of a newer entrant, Mesutoclax (ICP-248), alongside other notable BH3 mimetics, with a particular focus on the well-established venetoclax (B612062) and the promising next-generation inhibitor, lisaftoclax (B3028529) (APG-2575).
Overview of Compared BH3 Mimetics
This compound (ICP-248) is a novel, orally bioavailable, and highly selective BCL-2 inhibitor currently under clinical development.[4][5][6] It is being investigated as a monotherapy and in combination with other agents for various hematologic malignancies, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), mantle cell lymphoma (MCL), and acute myeloid leukemia (AML).[7][8] While specific preclinical comparative data on its binding affinity and potency relative to other BH3 mimetics are not extensively published, clinical trials are actively recruiting and initial data suggests a favorable safety profile and promising efficacy, particularly in combination therapies.[9][10][11]
Venetoclax (ABT-199) is the first-in-class, FDA-approved selective BCL-2 inhibitor that has revolutionized the treatment of certain leukemias.[12] It binds with high affinity to BCL-2, displacing pro-apoptotic proteins and triggering apoptosis.[1][2] Its clinical efficacy is well-documented, though its use can be associated with risks such as tumor lysis syndrome (TLS), necessitating a gradual dose ramp-up.[12]
Lisaftoclax (APG-2575) is a next-generation, investigational, selective BCL-2 inhibitor designed for improved potency and a more convenient dosing schedule.[13][14] Preclinical studies have demonstrated its robust anti-tumor activity, and it is being evaluated in clinical trials for various hematologic cancers.[13][15][16] A key feature of lisaftoclax is its potential for a faster dose escalation, which may offer advantages in clinical practice.[12]
Comparative Efficacy and Preclinical Data
Direct comparative preclinical data for this compound is limited in publicly available literature. However, a comparison between venetoclax and lisaftoclax reveals key differences in their preclinical profiles.
| Parameter | Venetoclax (ABT-199) | Lisaftoclax (APG-2575) | This compound (ICP-248) |
| Target | Selective BCL-2 Inhibitor | Selective BCL-2 Inhibitor | Selective BCL-2 Inhibitor[4][5][6] |
| Binding Affinity (Ki for BCL-2) | Sub-nanomolar | < 0.1 nmol/L[13] | Potent and selective (specific Ki not published)[17] |
| Cellular Activity | Potent single-agent cytotoxicity in BCL-2-dependent tumors | More potent apoptosis-inducing activity than venetoclax in some multiple myeloma models[13] | Substantial efficacy observed in combination therapies[18] |
| Key Differentiator | First-in-class approved BCL-2 inhibitor | Potential for a more rapid dose ramp-up compared to venetoclax[12] | Favorable safety profile with no observed TLS in some combination studies[9] |
Signaling Pathway and Mechanism of Action
BH3 mimetics exert their pro-apoptotic effects by intervening in the intrinsic apoptosis pathway, which is tightly regulated by the BCL-2 family of proteins.
Caption: Mechanism of action of BH3 mimetics.
In cancer cells, overexpressed BCL-2 sequesters pro-apoptotic proteins like BAX and BAK, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, a key step in apoptosis.[3][19] BH3 mimetics like this compound, venetoclax, and lisaftoclax bind to the BH3-binding groove of BCL-2, displacing BH3-only proteins.[3][19] This frees BAX and BAK to oligomerize at the mitochondrial membrane, leading to MOMP, cytochrome c release, caspase activation, and ultimately, apoptosis.[3][19]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative efficacy studies. Below are representative protocols for key in vitro assays used to evaluate BH3 mimetics.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Workflow:
References
- 1. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 3. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 4. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA [businesswire.com]
- 5. InnoCare Pharma’s new anticancer drug this compound completes first patient dosing in clinical trial | media [media.drugdu.com]
- 6. InnoCare Announces First Patient Dosed in the [globenewswire.com]
- 7. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 8. InnoCare Announces FDA Approval of Clinical Trial for BCL2 Inhibitor this compound in AML and MDS | INNOCARE [innocarepharma.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. InnoCare Pharma given approval for CLL/SLL combo therapy trial [clinicaltrialsarena.com]
- 11. sohoinsider.com [sohoinsider.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cllsociety.org [cllsociety.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Lisaftoclax in Combination with Alrizomadlin Overcomes Venetoclax Resistance in Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia: Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (ICP-248) / InnoCare [delta.larvol.com]
- 18. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mesutoclax's Selectivity for BCL-2 over BCL-xL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mesutoclax (ICP-248), a novel B-cell lymphoma-2 (BCL-2) inhibitor, with other established BCL-2 family inhibitors. The focus is on validating its selectivity for BCL-2 over the closely related anti-apoptotic protein BCL-xL, a critical factor in determining a drug's therapeutic window and side-effect profile. While specific quantitative binding affinity data for this compound is not yet publicly available, preclinical data and company communications consistently describe it as a potent and highly selective BCL-2 inhibitor[1][2][3][4][5][6].
Executive Summary
This compound is presented as a next-generation BCL-2 inhibitor with a wide safety margin, potentially offering an improved safety profile over less selective inhibitors[1][7]. Preclinical studies suggest its anti-tumor activity is superior to the first-in-class BCL-2 selective inhibitor, Venetoclax[1][8]. This guide will compare the available information on this compound with the well-characterized profiles of Venetoclax (B612062) (a BCL-2 selective inhibitor) and Navitoclax (a dual BCL-2/BCL-xL inhibitor).
Comparative Analysis of BCL-2 Inhibitor Selectivity
While precise Ki or IC50 values for this compound are not disclosed in the reviewed literature, its high selectivity is a key highlighted feature. In contrast, quantitative data for Venetoclax and Navitoclax are well-documented, providing a benchmark for comparison.
| Inhibitor | Target(s) | BCL-2 Binding Affinity (Ki) | BCL-xL Binding Affinity (Ki) | Selectivity for BCL-2 over BCL-xL |
| This compound (ICP-248) | BCL-2 | Not Publicly Available | Not Publicly Available | Described as "highly selective" with a preclinical safety window of >200-fold[1][7][9] |
| Venetoclax (ABT-199) | BCL-2 | <0.01 nM[10] | 48 nM[10] | ~325 to >4800-fold[10][11] |
| Navitoclax (ABT-263) | BCL-2, BCL-xL | ≤1 nM[10][12] | ≤0.5 nM[10] | Non-selective |
Signaling Pathway and Mechanism of Action
BCL-2 family proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins like BCL-2 and BCL-xL prevent cell death by binding to and sequestering pro-apoptotic proteins such as BIM, BAK, and BAX. BCL-2 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of anti-apoptotic proteins, displacing pro-apoptotic proteins and thereby triggering apoptosis. The selectivity of these inhibitors is crucial, as BCL-xL inhibition is associated with on-target toxicities like thrombocytopenia[13].
Experimental Protocols for Determining Selectivity
The selectivity of BCL-2 family inhibitors is typically determined using a variety of biochemical and cellular assays. The following are general protocols for commonly used methods.
Competitive Binding Assays (e.g., TR-FRET or Fluorescence Polarization)
These assays measure the ability of a compound to displace a fluorescently labeled BH3 peptide from a BCL-2 family protein.
-
Principle: A fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., BIM or BAK) is incubated with a recombinant BCL-2 family protein (BCL-2 or BCL-xL). The binding of the peptide to the protein results in a high fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) signal. The addition of an inhibitor that competes for the same binding site will displace the fluorescent peptide, leading to a decrease in the signal.
-
General Protocol:
-
Recombinant human BCL-2 and BCL-xL proteins are purified.
-
A fluorescently labeled BH3 peptide is synthesized.
-
In a multi-well plate, the BCL-2 family protein and the fluorescent peptide are incubated together.
-
Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET or FP signal is measured using a plate reader.
-
The IC50 value (the concentration of the inhibitor required to displace 50% of the bound peptide) is calculated. The Ki (inhibition constant) can then be derived from the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein.
-
Principle: One of the binding partners (e.g., the BCL-2 family protein) is immobilized on a sensor chip. The other binding partner (the inhibitor) is flowed over the chip surface. The binding event causes a change in the refractive index at the surface, which is detected in real-time.
-
General Protocol:
-
Recombinant BCL-2 or BCL-xL protein is immobilized onto an SPR sensor chip.
-
A series of concentrations of the inhibitor are injected over the sensor surface.
-
The association and dissociation of the inhibitor are monitored in real-time to generate sensorgrams.
-
The binding kinetics (kon and koff) and the dissociation constant (KD) are determined by fitting the sensorgram data to a binding model.
-
Cellular Assays
Cell-based assays are used to confirm the on-target activity and selectivity of the inhibitor in a more physiologically relevant context.
-
Principle: Cell lines that are dependent on either BCL-2 or BCL-xL for survival are treated with the inhibitor. The induction of apoptosis is then measured.
-
General Protocol:
-
Select a BCL-2-dependent cell line (e.g., RS4;11) and a BCL-xL-dependent cell line (e.g., MOLT-4).
-
Culture the cells in multi-well plates and treat with a range of concentrations of the inhibitor.
-
After a defined incubation period, assess cell viability and apoptosis using methods such as:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.
-
Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.
-
Caspase-Glo® 3/7 Assay: Measures the activity of executioner caspases 3 and 7.
-
-
The EC50 value (the concentration of the inhibitor that causes 50% of the maximum effect) is determined for each cell line. A significantly lower EC50 in the BCL-2-dependent cell line compared to the BCL-xL-dependent cell line indicates selectivity for BCL-2.
-
Conclusion
This compound is positioned as a highly selective BCL-2 inhibitor with a potentially superior preclinical profile compared to Venetoclax[1][8]. While the absence of publicly available quantitative binding data for this compound currently limits a direct head-to-head comparison of binding affinities, the qualitative descriptions from InnoCare Pharma and early clinical data suggest a favorable selectivity profile. The established high selectivity of Venetoclax and the dual-targeting nature of Navitoclax provide a clear context for evaluating the potential advantages of this compound as it progresses through clinical development. Further publication of preclinical and clinical data will be crucial for a definitive quantitative assessment of this compound's selectivity and its therapeutic implications.
References
- 1. ashpublications.org [ashpublications.org]
- 2. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 3. InnoCare Announces First Patient Dosed in the Registrational Trial of BCL2 Inhibitor this compound for Treatment of BTKi-treated MCL Patients in China - BioSpace [biospace.com]
- 4. aijourn.com [aijourn.com]
- 5. InnoCare Announces FDA Approval of Clinical Trial for BCL2 Inhibitor this compound in AML and MDS | INNOCARE [innocarepharma.com]
- 6. InnoCare Announces the Approval of Registrational Phase III Study of BCL2 Inhibitor ICP-248 in Combination with Orelabrutinib as First-Line Therapy for Treatment of CLL/SLL Patients in China - BioSpace [biospace.com]
- 7. ICP-248 Phase I Results | EHA 2024 [delveinsight.com]
- 8. researchgate.net [researchgate.net]
- 9. www1.hkexnews.hk [www1.hkexnews.hk]
- 10. benchchem.com [benchchem.com]
- 11. Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of Mesutoclax and Navitoclax, two prominent inhibitors of the B-cell lymphoma-2 (BCL-2) family of proteins. This guide provides an objective comparison of their mechanisms of action, target specificities, and available preclinical and clinical data to support informed decisions in cancer research and therapeutic development.
Introduction
The B-cell lymphoma-2 (BCL-2) family of proteins are crucial regulators of apoptosis, or programmed cell death. Their overexpression is a hallmark of many cancers, enabling malignant cells to evade apoptosis and promoting tumor survival and resistance to therapy. Consequently, targeting the BCL-2 pathway with small molecule inhibitors has emerged as a promising strategy in oncology. Navitoclax, a well-characterized BCL-2 family inhibitor, and this compound, a novel selective BCL-2 inhibitor, are at the forefront of this therapeutic approach. This guide presents a head-to-head comparison of these two agents based on currently available data.
Mechanism of Action
Both this compound and Navitoclax function as BH3 mimetics. They bind to the BH3-binding groove of anti-apoptotic BCL-2 family proteins, thereby preventing them from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1][2] This releases the pro-apoptotic proteins, which can then activate the mitochondrial pathway of apoptosis, leading to cancer cell death.[3][4]
Navitoclax is known to inhibit multiple anti-apoptotic proteins, including BCL-2, BCL-xL, and BCL-w.[5][6] In contrast, this compound is described as a novel, orally bioavailable selective inhibitor of BCL-2.[2][7] This difference in selectivity is a key distinguishing feature with significant implications for their therapeutic window and side effect profiles.
Target Binding Affinity and Specificity
A crucial differentiator between this compound and Navitoclax is their binding profile against the BCL-2 family of proteins. While comprehensive quantitative data for this compound is still emerging, Navitoclax has been extensively characterized.
| Target Protein | This compound (ICP-248) | Navitoclax (ABT-263) |
| BCL-2 | Potent and highly selective inhibitor | Ki ≤ 1 nM |
| BCL-xL | Lower affinity (expected) | Ki ≤ 0.5 nM |
| BCL-w | Lower affinity (expected) | Ki ≤ 1 nM |
| MCL-1 | Not a primary target | Weakly binds |
| A1 | Not a primary target | Weakly binds |
| Table 1: Comparative Target Binding Affinity. Data for Navitoclax is well-established. Data for this compound is based on descriptive reports of its selectivity for BCL-2. |
Preclinical and Clinical Efficacy
Both this compound and Navitoclax have demonstrated anti-tumor activity in preclinical models and clinical trials, primarily in hematological malignancies.
This compound (ICP-248)
Preclinical studies have indicated that this compound has a favorable pharmacokinetic profile and a wide safety margin.[8] It has shown synergistic anti-tumor effects when combined with the BTK inhibitor Orelabrutinib (B609763).[8]
Clinical trial data for this compound, though preliminary, is promising:
-
In a Phase I study in patients with relapsed or refractory B-cell malignancies, this compound demonstrated a well-tolerated safety profile and promising efficacy, with dose-dependent effects.[8]
-
In combination with orelabrutinib for treatment-naïve Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL), an overall response rate (ORR) of 97.6% was observed.[9]
-
For relapsed or refractory Mantle Cell Lymphoma (MCL) patients previously treated with a BTK inhibitor, the combination therapy is under investigation in a registrational trial.[2]
Navitoclax (ABT-263)
Navitoclax has undergone extensive preclinical and clinical evaluation. It has shown single-agent activity in tumors dependent on BCL-2 or BCL-xL for survival.[10]
-
Preclinical xenograft models of small-cell lung cancer (SCLC) and acute lymphoblastic leukemia (ALL) showed complete tumor regressions with Navitoclax treatment.
-
In clinical trials, Navitoclax has demonstrated activity in lymphoid malignancies.[11] A phase 1 study showed partial responses in 10 of 46 patients with evaluable disease.[11]
-
However, its clinical development has been hampered by on-target toxicity, specifically thrombocytopenia, due to the inhibition of BCL-xL which is essential for platelet survival.[12]
| Parameter | This compound (ICP-248) | Navitoclax (ABT-263) |
| Indications (Clinical Trials) | Hematological malignancies (CLL/SLL, MCL, AML, MDS)[2][13] | Hematological malignancies, Solid tumors[5][11] |
| Key Clinical Findings | High ORR in combination therapies for CLL/SLL[9] | Single-agent activity in lymphoid malignancies, dose-limiting thrombocytopenia[11][12] |
| Combination Therapies | Primarily with BTK inhibitors (Orelabrutinib) and azacitidine[1][8] | Investigated with various chemotherapies and targeted agents |
| Table 2: Summary of Clinical Efficacy. |
Safety and Tolerability
The differing selectivity profiles of this compound and Navitoclax are expected to translate into distinct safety profiles.
This compound: Preliminary data suggests a well-tolerated safety profile.[8] As a selective BCL-2 inhibitor, it is anticipated to have a reduced risk of thrombocytopenia compared to Navitoclax, which also potently inhibits BCL-xL.
Navitoclax: The primary dose-limiting toxicity of Navitoclax is thrombocytopenia, a direct consequence of its potent inhibition of BCL-xL.[12] This has been a significant challenge in its clinical development and has led to the exploration of intermittent dosing schedules and the development of more BCL-2 selective inhibitors like Venetoclax. Other reported adverse events include gastrointestinal toxicities such as diarrhea, nausea, and vomiting.[5]
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate BCL-2 inhibitors like this compound and Navitoclax.
BCL-2 Family Protein Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (Ki) of an inhibitor to BCL-2 family proteins.
Principle: A fluorescently labeled BH3 peptide probe that binds to the target BCL-2 family protein is used. In the unbound state, the probe tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger protein, its tumbling is slower, leading to higher polarization. An inhibitor competes with the probe for binding, causing a decrease in polarization in a concentration-dependent manner.
Protocol:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Add recombinant human BCL-2, BCL-xL, or BCL-w protein to the wells of a microplate.
-
Add the fluorescently labeled BH3 peptide probe (e.g., fluorescein-labeled Bak or Bad peptide).
-
Add serial dilutions of the test compound (this compound or Navitoclax).
-
Incubate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate Ki values from the IC50 values obtained from the dose-response curves.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitors on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Navitoclax. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
For MTT assay: Add MTT reagent and incubate for 2-4 hours. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Implant human cancer cells subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control, this compound, Navitoclax, and potentially a combination therapy group.
-
Administer the drugs orally at specified doses and schedules for a defined period.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Conclusion
This compound and Navitoclax are both potent inhibitors of the BCL-2 family, representing a targeted approach to cancer therapy. The key distinction lies in their selectivity. Navitoclax is a pan-inhibitor of BCL-2, BCL-xL, and BCL-w, which contributes to its broad anti-tumor activity but also its significant on-target toxicity, particularly thrombocytopenia. This compound, as a selective BCL-2 inhibitor, holds the promise of a more favorable safety profile while retaining efficacy in BCL-2-dependent malignancies.
The ongoing clinical development of this compound will be crucial in defining its therapeutic potential and how it compares to established BCL-2 inhibitors. For researchers and drug developers, the choice between these agents will depend on the specific cancer type, the underlying BCL-2 family dependencies, and the desired balance between efficacy and safety. The experimental protocols provided in this guide offer a framework for further head-to-head preclinical evaluations to elucidate the nuanced differences between these important therapeutic agents.
References
- 1. InnoCare Announces the Approval of Registrational Phase III Study of BCL2 Inhibitor ICP-248 in Combination with Orelabrutinib as First-Line Therapy for Treatment of CLL/SLL Patients in China | INNOCARE [innocarepharma.com]
- 2. InnoCare Announces the Approval of Registrational Phase III Study of BCL2 Inhibitor ICP-248 in Combination with Orelabrutinib as First-Line Therapy for Treatment of CLL/SLL Patients in China - BioSpace [biospace.com]
- 3. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Navitoclax used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 7. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 8. ICP-248 Phase I Results | EHA 2024 [delveinsight.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Safety, Pharmacokinetics, Pharmacodynamics, and Activity of Navitoclax, a Targeted High Affinity Inhibitor of BCL-2, in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 Study of the Safety, Pharmacokinetics, and Antitumour Activity of the BCL2 Inhibitor Navitoclax in Combination With Rituximab in Patients With Relapsed or Refractory CD20+ Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. InnoCare Pharma given approval for CLL/SLL combo therapy trial [clinicaltrialsarena.com]
- 13. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Predicting Response to Mesutoclax Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mesutoclax, a novel BCL-2 inhibitor, with alternative therapies. It includes an analysis of potential predictive biomarkers, supporting experimental data, and detailed methodologies for key assays.
This compound (ICP-248) is an orally bioavailable, selective inhibitor of the B-cell lymphoma-2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway.[1] By inhibiting BCL-2, this compound aims to restore the natural process of programmed cell death in cancer cells, where BCL-2 is often overexpressed.[1] This mechanism of action has shown promise in various hematologic malignancies. Preliminary clinical trial data for this compound, both as a monotherapy and in combination, indicate its potential as a valuable therapeutic option.[2][3][4][5][6][7]
This guide will delve into the available data for this compound, compare it with established and emerging alternative therapies, and focus on the critical aspect of identifying patient populations most likely to respond through the use of predictive biomarkers. As data for this compound is still emerging, this guide will also draw parallels from the extensive research on Venetoclax, another BCL-2 inhibitor, to infer potential biomarkers and resistance mechanisms.
Comparative Efficacy of this compound and Alternative Therapies
This compound is currently under investigation for the treatment of Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL), Mantle Cell Lymphoma (MCL), Acute Myeloid Leukemia (AML), and Myelodysplastic Syndromes (MDS).[1][8][9] Alternative therapeutic options for these conditions are diverse and include other targeted therapies, chemoimmunotherapy, and cellular therapies.
A summary of preliminary efficacy data for this compound in comparison to standard-of-care and emerging therapies is presented below.
| Indication | Therapy | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Considerations |
| Relapsed/Refractory (R/R) CLL/SLL (BTK inhibitor treated) | This compound | 100% [10] | 30.0% [10] | Preliminary Phase I data.[10] |
| Venetoclax + Rituximab | 85% | 51% | MURANO trial data. | |
| Pirtobrutinib (non-covalent BTK inhibitor) | 73.3% | - | BRUIN trial data. | |
| R/R MCL (BTK inhibitor treated) | This compound | 78.9% [10] | 26.3% [10] | Preliminary Phase I data.[10] |
| Brexucabtagene autoleucel (CAR-T) | 93% | 67% | ZUMA-2 trial data. | |
| Venetoclax (monotherapy) | 75% | 21% | Phase I trial data. | |
| Treatment-Naïve (TN) CLL/SLL | This compound + Orelabrutinib | 97.6% [6][7] | 23.8% (125mg dose) [6][7] | Preliminary Phase II data at 24 weeks.[6][7] |
| Ibrutinib | 89% | 35% | RESONATE-2 trial data (5-year follow-up). | |
| Venetoclax + Obinutuzumab | 88.2% | 49.5% | CLL14 trial data. | |
| AML (in combination with Azacitidine) | This compound + Azacitidine | - | - | Phase I/II trial ongoing.[7] |
| Venetoclax + Azacitidine | 66.4% | 33% | VIALE-A trial data. | |
| MDS (in combination with Azacitidine) | This compound + Azacitidine | - | - | Phase I/II trial ongoing.[8] |
| Azacitidine (monotherapy) | ~50% | ~17% | AZA-001 trial data. |
Predictive Biomarkers for BCL-2 Inhibitor Therapy
The identification of predictive biomarkers is crucial for optimizing patient selection for this compound therapy. While specific biomarker data for this compound is still under investigation, extensive research on the BCL-2 inhibitor Venetoclax provides valuable insights into potential markers of response and resistance.
Key Potential Biomarkers:
-
BCL-2 Family Protein Expression: The relative expression levels of anti-apoptotic proteins BCL-2, MCL-1, and BCL-xL are critical determinants of sensitivity to BCL-2 inhibition. High BCL-2 expression is a prerequisite for sensitivity. Conversely, high levels of MCL-1 or BCL-xL can confer resistance by sequestering pro-apoptotic proteins that are released from BCL-2 upon inhibitor binding.[11][12] The ratio of BCL-2 to MCL-1 or BCL-xL may be a more accurate predictor of response than the expression of any single protein.[13]
-
Gene Mutations:
-
TP53 Aberrations: In CLL, deletions or mutations in TP53 are associated with resistance to chemoimmunotherapy but not necessarily to BCL-2 inhibitors, making these agents an attractive option for this high-risk patient population.[14] However, some studies suggest that TP53 mutations may be associated with a shorter duration of response to Venetoclax.[15]
-
IDH1/2 Mutations: In AML, mutations in IDH1 and IDH2 have been associated with increased dependence on BCL-2 and greater sensitivity to Venetoclax.[16]
-
FLT3-ITD Mutations: Conversely, internal tandem duplications in the FLT3 gene in AML are often associated with primary resistance to Venetoclax monotherapy, potentially through the upregulation of MCL-1 or BCL-xL.[17]
-
-
BH3 Profiling: This functional assay measures the mitochondrial apoptotic priming of a cell. It assesses how close a cell is to the threshold of apoptosis and can identify the specific anti-apoptotic proteins on which the cell depends for survival. This technique can potentially predict a patient's response to BCL-2 inhibitors and help rationalize combination therapies.[11][16][18][19]
Signaling Pathways and Experimental Workflows
BCL-2 Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits BCL-2, leading to apoptosis.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for identifying predictive biomarkers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and may require optimization depending on the specific sample type and equipment.
Immunohistochemistry (IHC) for BCL-2 Family Proteins
Objective: To determine the protein expression levels of BCL-2, MCL-1, and BCL-xL in tissue samples.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.[20]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating at 95-100°C for 20-30 minutes.[20]
-
Peroxidase Block: Endogenous peroxidase activity is quenched by incubating the slides in 3% hydrogen peroxide for 10 minutes.[20]
-
Blocking: Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., goat serum) for 20 minutes.
-
Primary Antibody Incubation: Slides are incubated with primary antibodies specific for BCL-2, MCL-1, or BCL-xL at their optimal dilution overnight at 4°C.[21]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen system to visualize the antibody binding.[20]
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: Staining intensity and the percentage of positive cells are scored to generate an H-score for semi-quantitative analysis.[20]
Flow Cytometry for Biomarker Assessment in Leukemia
Objective: To quantify protein expression on the surface or intracellularly in leukemic cells.
Protocol:
-
Sample Preparation: A single-cell suspension is prepared from peripheral blood or bone marrow aspirate. Red blood cells are lysed using a lysis buffer.
-
Cell Staining:
-
Surface Staining: Cells are incubated with fluorochrome-conjugated antibodies against surface markers (e.g., CD19, CD5 for CLL; CD34, CD117 for AML) for 30 minutes at 4°C in the dark.[12]
-
Intracellular Staining: For intracellular proteins like BCL-2, cells are first fixed with a fixation buffer (e.g., paraformaldehyde) and then permeabilized with a permeabilization buffer (e.g., methanol) before incubation with the specific antibody.[22]
-
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, acquiring a minimum of 30,000 events.[12]
-
Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) are determined for each marker using appropriate gating strategies.[12]
Next-Generation Sequencing (NGS) for Gene Mutation Analysis
Objective: To detect mutations in key genes such as TP53, IDH1/2, and FLT3.
Protocol:
-
DNA Extraction: Genomic DNA is extracted from isolated leukemic cells using a commercial DNA extraction kit.[23]
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library. Targeted gene panels are often used to enrich for the genes of interest.[23][24]
-
Sequencing: The prepared library is sequenced on a next-generation sequencing platform.[25]
-
Bioinformatic Analysis: The sequencing data is aligned to a reference genome, and variant calling algorithms are used to identify single nucleotide variants (SNVs) and insertions/deletions (indels). The identified variants are then annotated and filtered to identify pathogenic mutations.[23]
Quantitative PCR (qPCR) for BCL-2 and MCL-1 Gene Expression
Objective: To measure the relative mRNA expression levels of BCL2 and MCL1.
Protocol:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from leukemic cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.[15]
-
qPCR Reaction: The qPCR reaction is set up with a master mix containing SYBR Green or a TaqMan probe, gene-specific primers for BCL2, MCL1, and a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template.[15]
-
Data Acquisition: The reaction is run on a real-time PCR instrument.
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.[15]
BH3 Profiling
Objective: To functionally assess the apoptotic priming of cancer cells.
Protocol:
-
Cell Preparation: A single-cell suspension of leukemic cells is prepared.
-
Permeabilization: The cell membrane is selectively permeabilized using a mild detergent like digitonin, leaving the mitochondrial outer membrane intact.[18]
-
Peptide Exposure: The permeabilized cells are exposed to a panel of synthetic BH3 peptides (e.g., BIM, BAD, PUMA) that mimic the activity of pro-apoptotic proteins.[11][18]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: MOMP is assessed by measuring the release of cytochrome c from the mitochondria using flow cytometry with an anti-cytochrome c antibody or by measuring the loss of mitochondrial membrane potential with a fluorescent dye like JC-1.[11][18]
-
Data Analysis: The degree of cytochrome c release or loss of membrane potential in response to each BH3 peptide is quantified to determine the cell's apoptotic priming and its dependence on specific anti-apoptotic proteins.[18]
Conclusion
This compound represents a promising new agent in the landscape of hematologic malignancy treatment. While early clinical data is encouraging, the identification of predictive biomarkers will be paramount to its successful clinical implementation. By leveraging the extensive knowledge gained from other BCL-2 inhibitors like Venetoclax, researchers and clinicians can begin to identify patient populations most likely to benefit from this compound. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these potential biomarkers, ultimately paving the way for a more personalized approach to cancer therapy. As more data from ongoing clinical trials of this compound becomes available, a clearer picture of its efficacy and the specific biomarkers that predict response will emerge.
References
- 1. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 2. ashpublications.org [ashpublications.org]
- 3. ICP-248 Phase I Results | EHA 2024 [delveinsight.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. InnoCare Announces Approval of Clinical Trial of BCL2 Inhibitor this compound for Myelodysplastic Syndromes in China - BioSpace [biospace.com]
- 9. InnoCare Announces First Patient Dosed in the [globenewswire.com]
- 10. This compound (ICP-248) / InnoCare [delta.larvol.com]
- 11. content.sph.harvard.edu [content.sph.harvard.edu]
- 12. Evaluation of Acute Leukaemias by Flow Cytometry and Its Correlation With Diagnosis Using Morphological and Special Staining Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. InnoCare Releases 2025 Interim Results and Business Highlights [businesswire.com]
- 14. Feasible and Rapid Screening of IDH1/2 and FLT3-TKD2 Mutations by High-Resolution Melting for Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 17. Antiapoptotic Bcl-2 family proteins BCL-xL and MCL-1 integrate neural progenitor survival and proliferation during postnatal cerebellar neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. Immunohistochemical analysis of bcl-2, bax, bcl-X, and mcl-1 expression in prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Staining DNA and Bcl-2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 23. mayocliniclabs.com [mayocliniclabs.com]
- 24. cdn.iuhealth.org [cdn.iuhealth.org]
- 25. Conventional PCR Versus Next Generation Sequencing for Diagnosis of FLT3, IDH and NPM1 Mutations in Acute Myeloid Leukemia: Results of the PETHEMA PCR-LMA Study - PMC [pmc.ncbi.nlm.nih.gov]
Mesutoclax: A Comparative Analysis of Safety and Tolerability in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety and tolerability profile of Mesutoclax, an investigational B-cell lymphoma 2 (Bcl-2) inhibitor, against the current standard of care for several hematologic malignancies. This compound is being evaluated in clinical trials for mantle cell lymphoma (MCL), chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), acute myeloid leukemia (AML), and myelodysplastic syndromes (MDS).
Mechanism of Action: Restoring Apoptosis
This compound is a novel, orally bioavailable, selective inhibitor of the Bcl-2 protein.[1][2][3][4][5][6][7][8][9] In many hematologic cancers, the overexpression of Bcl-2 prevents cancer cells from undergoing apoptosis (programmed cell death). By selectively binding to and inhibiting Bcl-2, this compound restores the natural apoptotic pathway, leading to the death of malignant cells.[1][2][3][4][5][6][7][8][9][10][11]
Figure 1. Mechanism of Action of this compound.
Safety and Tolerability Profile of this compound (Preliminary Data)
Clinical trial data for this compound is emerging. Preliminary findings suggest a generally manageable safety profile. In a Phase II study of this compound in combination with the BTK inhibitor orelabrutinib (B609763) for treatment-naïve CLL/SLL, the combination was reported to be safe and well-tolerated, with no adverse events leading to treatment discontinuation.[11][12] A Phase II trial in relapsed or refractory MCL (NCT07082686) reported two serious adverse events, one of which was a case of laboratory tumor lysis syndrome that resolved within 48 hours.[13]
As more detailed data from ongoing Phase II and III trials (including NCT06378138 for CLL/SLL) becomes publicly available, a more quantitative comparison will be possible.
Comparison with Standard of Care
The following sections detail the established safety and tolerability of current standard-of-care treatments for the indications this compound is being investigated for.
Mantle Cell Lymphoma (Relapsed/Refractory)
The standard of care for relapsed/refractory MCL is varied, with options including Bruton's tyrosine kinase (BTK) inhibitors, other targeted agents, and cellular therapies.[6][14][15] BTK inhibitors are a common choice in the second-line setting.
Table 1: Adverse Event Profile of Ibrutinib in Relapsed/Refractory Mantle Cell Lymphoma
| Adverse Event (AE) | Frequency (All Grades) | Frequency (Grade ≥3) |
| Hematologic | ||
| Neutropenia | - | 17.0%[16] |
| Thrombocytopenia | 54.5%[17] | 12.4%[16] |
| Anemia | 35.0%[17] | 10.0%[16] |
| Non-Hematologic | ||
| Diarrhea | 43.8%[17] | - |
| Fatigue | 39.1%[17] | - |
| Musculoskeletal Pain | 38.8%[17] | - |
| Rash | 35.8%[17] | - |
| Bruising | 32.0%[17] | - |
| Pneumonia | - | 12.7%[16] |
| Atrial Fibrillation | - | 6.2%[16] |
| Hypertension | 19.0%[17] | 8.0%[17] |
| Bleeding (Major) | - | Increased risk, especially with anticoagulants/antiplatelets[17][18] |
Data compiled from multiple sources and may represent findings from different study populations and follow-up durations.
Chronic Lymphocytic Leukemia (First-Line Treatment)
The standard of care for first-line CLL has shifted from chemoimmunotherapy to targeted agents, particularly for older patients or those with high-risk genetic features.
Table 2: Adverse Event Profile of Venetoclax (B612062) + Obinutuzumab in Treatment-Naïve CLL (CLL14 Trial)
| Adverse Event (AE) | Frequency (Grade ≥3) |
| Hematologic | |
| Neutropenia | 51.9%[19] |
| Thrombocytopenia | 14.2%[19] |
| Anemia | 7.5%[19] |
| Febrile Neutropenia | 4.2%[19] |
| Non-Hematologic | |
| Infusion-Related Reactions | - |
| Infections | 5% (venetoclax-related serious AEs)[20] |
| Tumor Lysis Syndrome | Risk present, managed with prophylaxis and monitoring |
Table 3: Adverse Event Profile of Fludarabine, Cyclophosphamide, and Rituximab (FCR) in CLL
| Adverse Event (AE) | Frequency | Notes |
| Hematologic | ||
| Neutropenia | High risk[21] | Can be persistent[22] |
| Febrile Neutropenia | Common[22] | |
| Non-Hematologic | ||
| Infections | High risk of bacterial infections[21] | Prophylaxis recommended[21] |
| Nausea and Vomiting | Occasional[23] | |
| Allergic/Infusion Reactions (Rituximab) | Can be severe, including cytokine release syndrome[21][23] | |
| Tumor Lysis Syndrome | Risk, especially in first cycle[15] | Prophylaxis recommended[21] |
| Second Primary Malignancies | Increased risk | Including acute myeloid leukemia[24] |
Acute Myeloid Leukemia
Standard induction therapy for fit patients often involves a "7+3" regimen of cytarabine (B982) and an anthracycline. For older or unfit patients, hypomethylating agents with or without a Bcl-2 inhibitor are common.
Table 4: Common Adverse Events with "7+3" Induction Chemotherapy in AML
| Adverse Event Category | Specific Adverse Events |
| Hematologic | Profound myelosuppression (neutropenia, thrombocytopenia, anemia)[25] |
| Infectious | Febrile neutropenia, documented infections, bacteremia, sepsis[2][4][12] |
| Gastrointestinal | Nausea, vomiting, diarrhea, constipation, mucositis (mouth and throat ulcers)[25] |
| General | Fatigue, hair loss[25] |
| Metabolic | Tumor Lysis Syndrome |
| Organ-Specific | Can affect liver and kidney function[25] |
Myelodysplastic Syndromes
Treatment for higher-risk MDS typically involves hypomethylating agents like azacitidine.
Table 5: Adverse Event Profile of Azacitidine in MDS
| Adverse Event (AE) | Frequency (Grade 3-4) | Notes |
| Hematologic | Most common AEs[3] | |
| Anemia | 43.4%[5] | Managed with transfusions and growth factors[1] |
| Thrombocytopenia | 36.8%[5] | Managed with transfusions[1] |
| Neutropenia | 36.1%[5] | Managed with growth factors[1] |
| Febrile Neutropenia | 33.4% of patients[5] | |
| Non-Hematologic | Generally manageable[1] | |
| Gastrointestinal | Nausea, vomiting, constipation, diarrhea | Symptomatic treatment[1] |
| Injection Site Reactions | Erythema, pain | Correct administration techniques[1] |
| Fatigue | 33.4% of patients[5] |
Experimental Protocols and Workflows
Detailed experimental protocols for this compound are outlined in its clinical trial registrations. Below are generalized workflows for the evaluation of a novel agent like this compound.
Figure 2. Generalized Clinical Trial Workflow.
Key Methodologies in Safety and Tolerability Assessment
-
Adverse Event (AE) Monitoring: AEs are systematically collected at each study visit and graded for severity according to the Common Terminology Criteria for Adverse Events (CTCAE). The relationship of the AE to the study drug is also assessed by the investigator.
-
Laboratory Assessments: Complete blood counts with differentials, serum chemistry panels, and coagulation profiles are monitored regularly to detect hematologic and organ-related toxicities.
-
Tumor Lysis Syndrome (TLS) Prophylaxis and Monitoring: For drugs with a rapid onset of action like Bcl-2 inhibitors, there is a risk of TLS. Protocols include risk stratification, prophylactic measures (e.g., hydration, allopurinol), and frequent laboratory monitoring during the initial dosing and dose-escalation phases.
-
Dose Modifications: Protocols pre-specify rules for dose interruptions, reductions, or discontinuations in the event of certain types or grades of toxicity to ensure patient safety.
Conclusion
This compound, a novel Bcl-2 inhibitor, shows promise in the treatment of various hematologic malignancies. Preliminary data suggest a favorable safety and tolerability profile. As more mature data from ongoing registrational trials become available, a more direct and quantitative comparison with the established safety profiles of standard-of-care therapies will be crucial in defining its therapeutic role. The provided tables and diagrams offer a framework for understanding the current landscape of safety and tolerability in these diseases and for contextualizing future data on this compound.
References
- 1. Azacitidine adverse effects in patients with myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Safety and efficacy of azacitidine in elderly patients with intermediate to high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of Adverse Events during Intensive Induction Chemotherapy for Acute Myeloid Leukemia or High-Grade Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse Events in 1406 Patients Receiving 13,780 Cycles of Azacitidine within the Austrian Registry of Hypomethylating Agents—A Prospective Cohort Study of the AGMT Study-Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. targetedonc.com [targetedonc.com]
- 8. InnoCare Announces Approval of Clinical Trial of BCL2 Inhibitor this compound for Myelodysplastic Syndromes in China - BioSpace [biospace.com]
- 9. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 10. InnoCare Announces FDA Approval of Clinical Trial for BCL2 Inhibitor this compound in AML and MDS | INNOCARE [innocarepharma.com]
- 11. InnoCare Announces First Patient Dosed in the [globenewswire.com]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. ashpublications.org [ashpublications.org]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. Ibrutinib for the treatment of relapsed/refractory mantle cell lymphoma: extended 3.5-year follow up from a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 3 SHINE Results Show IMBRUVICA® (ibrutinib)-Based Combination Regimen Significantly Reduced the Risk of Disease Progression or Death in Older Patients with Newly Diagnosed Mantle Cell Lymphoma [prnewswire.com]
- 18. youtube.com [youtube.com]
- 19. onclive.com [onclive.com]
- 20. Safety profiles of venetoclax + obinutuzumab vs chlorambucil + obinutuzumab in patients with CLL and comorbidities: CLL14 long-term results [lymphomahub.com]
- 21. bccancer.bc.ca [bccancer.bc.ca]
- 22. Fludarabine-Cyclophosphamide-Rituximab Treatment in Chronic Lymphocytic Leukemia, Focusing on Long Term Cytopenias Before and After the Era of Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 24. Efficacy and safety of front-line therapy with fludarabine-cyclophosphamide-rituximab regimen for chronic lymphocytic leukemia outside clinical trials: the Israeli CLL Study Group experience - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
A Meta-Analysis of BCL-2 Inhibitors in Hematological Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (BCL-2) protein family is a critical regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of many hematological malignancies, contributing to cancer cell survival and therapeutic resistance. The development of BCL-2 inhibitors, a class of BH3 mimetics, has revolutionized the treatment landscape for several blood cancers. This guide provides a meta-analysis and objective comparison of the performance of key BCL-2 inhibitors, supported by experimental data from clinical trials and preclinical studies.
Introduction to BCL-2 Inhibitors
BCL-2 inhibitors function by binding to the BH3-binding groove of anti-apoptotic BCL-2 proteins, thereby displacing pro-apoptotic proteins like BIM, BID, and PUMA.[1] This allows the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[1][2] The first-in-class and most widely used BCL-2 inhibitor is Venetoclax (B612062). However, newer generation inhibitors such as Navitoclax (B1683852), Sonrotoclax, and Lisaftoclax (B3028529) are emerging with distinct profiles.
Comparative Efficacy and Safety of BCL-2 Inhibitors
The clinical efficacy and safety of BCL-2 inhibitors vary across different hematological malignancies and in monotherapy versus combination regimens. The following tables summarize key quantitative data from clinical trials.
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
| BCL-2 Inhibitor | Treatment Setting | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Adverse Events (Grade ≥3) | Source(s) |
| Venetoclax | Monotherapy (Relapsed/Refractory) | ~80% | ~20% | Neutropenia (~41%), Diarrhea (~2%), Nausea (~2%) | [3] |
| Venetoclax + Rituximab | Relapsed/Refractory | 92% | - | - | [4] |
| Venetoclax + Obinutuzumab | Treatment-Naïve | - | - | Neutropenia | [5] |
| Navitoclax | Relapsed/Refractory | 35% (Positive Response) | - | Thrombocytopenia (Dose-limiting) | [6] |
| Sonrotoclax + Zanubrutinib | Treatment-Naïve (Phase 1) | 100% | - | Neutropenia | [5][7] |
| Lisaftoclax (APG-2575) | Monotherapy (Relapsed/Refractory) | 80% | - | Neutropenia (13.9%), Nausea (5.6%), Decreased platelet count (5.6%) | [8] |
| Lisaftoclax + Rituximab | Relapsed/Refractory | 84.6% | - | Neutropenia, Diarrhea, Anemia | [9] |
| Lisaftoclax + Acalabrutinib | Relapsed/Refractory | 97.7% | - | Neutropenia, Diarrhea, Anemia | [9] |
Acute Myeloid Leukemia (AML)
| BCL-2 Inhibitor | Treatment Setting | Overall Response Rate (ORR) | Complete Response (CR) / CR with incomplete recovery (CRi) Rate | Key Adverse Events (Grade ≥3) | Source(s) |
| Venetoclax + Azacitidine/Decitabine | Treatment-Naïve (Unfit for intensive chemo) | - | 73% | Myelosuppression | [10] |
| Venetoclax + Low-Dose Cytarabine | Treatment-Naïve (Unfit for intensive chemo) | - | 54% | Myelosuppression | [10] |
| Lisaftoclax + Azacitidine | Treatment-Naïve/Relapsed/Refractory | - | - | Neutropenia (40%), Febrile neutropenia (31%), Thrombocytopenia (22%) | [11] |
Multiple Myeloma (MM)
| BCL-2 Inhibitor | Treatment Setting | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) Rate | Key Adverse Events (Grade ≥3) | Source(s) |
| Venetoclax | Monotherapy (Relapsed/Refractory, t(11;14)+) | 40% | 27% | - | [12] |
| Venetoclax + Dexamethasone | Relapsed/Refractory, t(11;14)+ | 60% | 30% | - | [12] |
| Venetoclax + Bortezomib + Dexamethasone | Relapsed/Refractory | 58% | 16% | Thrombocytopenia (22%) | [13] |
Mantle Cell Lymphoma (MCL)
| BCL-2 Inhibitor | Treatment Setting | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Adverse Events (Grade ≥3) | Source(s) |
| Venetoclax | Monotherapy (Relapsed/Refractory) | 75% | - | - | [14] |
| Sonrotoclax | Monotherapy (Relapsed/Refractory, post-BTKi) | Primary endpoint met | - | Manageable safety profile | [15][16] |
Diffuse Large B-cell Lymphoma (DLBCL)
| BCL-2 Inhibitor | Treatment Setting | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Adverse Events (Grade ≥3) | Source(s) |
| Venetoclax | Monotherapy (Relapsed/Refractory) | 18% | - | - | [14] |
| Venetoclax + R-CHOP | BCL-2 Positive | - | 87.5% (in a subset) | Higher incidence of adverse effects vs R-CHOP alone | [17] |
Head-to-Head and Combination Therapy Insights
Direct head-to-head clinical trials are ongoing, but preclinical and early clinical data offer some comparative insights:
-
Sonrotoclax vs. Venetoclax: Preclinical models suggest Sonrotoclax is more potent than Venetoclax and can overcome resistance mediated by the BCL-2 G101V mutation.[3][18] A phase 3 trial is comparing Sonrotoclax plus Zanubrutinib to Venetoclax plus Obinutuzumab in treatment-naïve CLL.[5][7]
-
Navitoclax vs. Venetoclax: Navitoclax inhibits BCL-2, BCL-xL, and BCL-W, leading to dose-limiting thrombocytopenia due to BCL-xL inhibition.[6][19] Venetoclax was developed to be more selective for BCL-2, thus sparing platelets.[19]
-
Venetoclax and Navitoclax Combination: Combining low-dose Navitoclax with Venetoclax is being explored to target both BCL-2 and BCL-xL while mitigating the thrombocytopenia associated with full-dose Navitoclax.[20][21] This combination has shown promising efficacy in relapsed/refractory Acute Lymphoblastic Leukemia (ALL) and Lymphoblastic Lymphoma (LL), with a complete remission rate of 60%.[20][21]
Mechanisms of Resistance and Future Strategies
Resistance to BCL-2 inhibitors is a growing clinical challenge. Key mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Increased expression of MCL-1 and BCL-xL can compensate for BCL-2 inhibition.[10][22]
-
Mutations in the BCL-2 BH3-binding groove: These mutations can prevent the inhibitor from binding effectively.[10]
-
Altered cellular metabolism: Changes in metabolic pathways can reduce dependence on BCL-2 for survival.[22]
Strategies to overcome resistance are focused on combination therapies that target these escape mechanisms, including the use of MCL-1 inhibitors, FLT3 inhibitors in AML, and epigenetic modifiers.[10][22][23]
Experimental Protocols and Methodologies
The evaluation of BCL-2 inhibitors relies on a variety of key in vitro and in vivo experiments. Detailed methodologies for some of these are provided below.
BCL-2 Signaling Pathway and Inhibitor Mechanism of Action
Caption: BCL-2 family proteins regulate apoptosis.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability.
Experimental Workflow for Apoptosis Detection (Annexin V/PI Staining)
Caption: Workflow for apoptosis detection.
Detailed Methodologies
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 6-24 hours to allow for cell attachment.[24]
-
Treatment: Add the BCL-2 inhibitor at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[24]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[24]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20][25]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[24][25]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection
-
Sample Preparation: Prepare cultured cells or tissue sections.
-
Fixation and Permeabilization: Fix the samples (e.g., with 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1-0.5% Triton X-100) to allow the TdT enzyme to access the nucleus.[2]
-
TdT Labeling Reaction: Incubate the samples with a reaction mix containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for approximately 60 minutes at 37°C.[2]
-
Detection: If using a directly fluorescent dUTP, the signal can be visualized immediately. For indirect methods, an antibody against the label (e.g., anti-BrdU) conjugated to a fluorophore is used.[2]
-
Analysis: Visualize the stained cells or tissues using fluorescence microscopy or flow cytometry.
Immunohistochemistry (IHC) for BCL-2 Protein Detection
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a buffer such as sodium citrate (B86180) (pH 6.0).[1]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking buffer.[1]
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for BCL-2 overnight at 4°C.[1]
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by the addition of a chromogen substrate like DAB to visualize the staining.[1]
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei and mount the slides.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
-
Cell Preparation: Induce apoptosis in your cell population and include a negative control. Harvest 1-5 x 10^5 cells.[1]
-
Washing: Wash the cells once with cold 1X PBS.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[1]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.[1]
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Sonrotoclax + Zanubrutinib vs Venetoclax + Obinutuzumab for Chronic Lymphocytic Leukemia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Paper: CELESTIAL-TNCLL: An Ongoing, Open-Label, Multiregional, Phase 3 Study of Sonrotoclax (BGB-11417) + Zanubrutinib vs Venetoclax + Obinutuzumab for Treatment-Naive CLL [ash.confex.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Safety, tolerability, and pharmacokinetics of lisaftoclax (APG-2575)-based therapy in patients with chronic lymphocytic leukemia: Phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting epigenetic mechanisms to overcome venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Adding the BCL-2 Inhibitor Venetoclax to Treatment Regimen Promising in Relapsed or Refractory Multiple Myeloma [ahdbonline.com]
- 14. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. BCL2 dependency in diffuse large B-cell lymphoma: it’s a family affair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing venetoclax activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 23. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Venetoclax resistance: mechanistic insights and future strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phase I results show venetoclax and navitoclax combination is tolerable and associated with responses in pediatric patients with R/R ALL and LL [lymphoblastic-hub.com]
In Vitro On-Target Effects of Mesutoclax: A Comparative Analysis with Established Bcl-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro on-target effects of Mesutoclax (ICP-248), a novel and selective B-cell lymphoma-2 (Bcl-2) inhibitor, in relation to the well-established Bcl-2 family inhibitors, Venetoclax (ABT-199) and Navitoclax (ABT-263). While specific quantitative preclinical data for this compound remains largely proprietary, this guide synthesizes available information and presents a framework for its evaluation based on standard in vitro validation methodologies.
This compound is an orally bioavailable, selective Bcl-2 inhibitor currently in clinical development for various hematologic malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), acute myeloid leukemia (AML), and myelodysplastic syndromes (MDS)[1][2][3][4][5]. Preclinical studies have reportedly demonstrated its potency, high selectivity, and a favorable safety profile, with suggestions of superior anti-tumor activity compared to Venetoclax[6][7]. It has received Breakthrough Therapy Designation in China for treating relapsed or refractory MCL in patients who have been treated with a BTK inhibitor[3][4][5][8].
Mechanism of Action of Bcl-2 Inhibitors
Bcl-2 inhibitors, also known as BH3 mimetics, function by mimicking the activity of pro-apoptotic "BH3-only" proteins. They bind to a hydrophobic groove on anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1. This action displaces pro-apoptotic effector proteins like Bim, Bak, and Bax, which can then initiate the mitochondrial pathway of apoptosis, leading to programmed cell death[6][9][10]. The selectivity of these inhibitors for different Bcl-2 family members is a key determinant of their efficacy and safety profiles.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Comparative Analysis of Bcl-2 Inhibitors
The on-target effects of Bcl-2 inhibitors are primarily evaluated through their binding affinity and selectivity for Bcl-2 family proteins, and their ability to induce apoptosis in cancer cells that are dependent on these proteins for survival.
Biochemical Assays: Binding Affinity and Selectivity
Biochemical assays are crucial for determining the potency and selectivity of Bcl-2 inhibitors. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the disruption of the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 peptide. The half-maximal inhibitory concentration (IC50) is determined from these assays, with lower values indicating higher potency. Binding affinity (Ki) provides a measure of how tightly an inhibitor binds to its target protein.
While specific IC50 and Ki values for this compound are not publicly available, the table below presents data for Venetoclax and Navitoclax to illustrate a comparative framework.
| Inhibitor | Target(s) | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Mcl-1 (Ki, nM) |
| This compound | Bcl-2 (selective) | Data not available | Data not available | Data not available |
| Venetoclax | Bcl-2 (selective) | <0.01 | 48 | >4400 |
| Navitoclax | Bcl-2, Bcl-xL, Bcl-w | 0.01 | 0.01 | >1000 |
Data for Venetoclax and Navitoclax are compiled from various sources and may vary depending on the specific assay conditions.
Cell-Based Assays: Apoptosis Induction and Cytotoxicity
Cell-based assays are essential to confirm that the biochemical activity of an inhibitor translates into a biological effect in cancer cells. These assays measure the induction of apoptosis and reduction in cell viability in various cancer cell lines. The half-maximal effective concentration (EC50) for apoptosis induction or cell death is a key parameter.
The table below provides representative EC50 values for Venetoclax and Navitoclax in different hematological cancer cell lines. Corresponding data for this compound would be critical for a direct comparison.
| Inhibitor | Cell Line (Disease) | EC50 (nM) for Cell Viability/Apoptosis |
| This compound | Various | Data not available |
| Venetoclax | MOLM-13 (AML) | ~8 |
| RS4;11 (ALL) | ~5 | |
| H929 (Multiple Myeloma) | >1000 (resistant) | |
| Navitoclax | OCI-Ly7 (DLBCL) | ~200 |
| H146 (SCLC) | ~30 |
EC50 values are highly dependent on the cell line and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of in vitro data. Below are generalized protocols for key experiments used to validate the on-target effects of Bcl-2 inhibitors.
Bcl-2/Bim HTRF Assay
Objective: To determine the IC50 value of a test compound for the inhibition of the Bcl-2/Bim interaction.
Materials:
-
Recombinant human Bcl-2 protein (tagged, e.g., with His or GST)
-
Biotinylated Bim BH3 peptide
-
HTRF donor fluorophore-conjugated antibody (e.g., anti-His-d2)
-
HTRF acceptor fluorophore-conjugated streptavidin (e.g., Streptavidin-Tb)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplate
-
Test compound (serially diluted)
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in assay buffer and dispense into the microplate wells. Include vehicle-only (negative control) and a known Bcl-2 inhibitor (positive control) wells.
-
Protein-Peptide Incubation: Add the tagged Bcl-2 protein and biotinylated Bim BH3 peptide to the wells. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Detection Reagent Addition: Add the HTRF donor and acceptor reagents to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 2-4 hours).
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Generalized workflow for a Bcl-2/Bim HTRF assay.
Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells in a cancer cell line following treatment with a Bcl-2 inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Wash the cells with PBS and resuspend them in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+). Calculate the EC50 for apoptosis induction.
Figure 3: Experimental workflow for apoptosis induction assay.
Conclusion
This compound holds promise as a next-generation selective Bcl-2 inhibitor with a potentially improved therapeutic window. While clinical data is emerging, a comprehensive in vitro characterization against established inhibitors like Venetoclax and Navitoclax is essential for the research community to fully understand its on-target effects and potential advantages. The publication of detailed biochemical and cell-based assay data will be critical for a direct and objective comparison. The experimental protocols and comparative framework provided in this guide offer a foundation for the evaluation of this compound and other novel Bcl-2 inhibitors as they advance through the drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors [mdpi.com]
- 6. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. innocarepharma.com [innocarepharma.com]
- 10. firstwordpharma.com [firstwordpharma.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Mesutoclax
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Mesutoclax is a critical component of laboratory practice and environmental responsibility. As a novel, orally bioavailable BCL2 selective inhibitor, this compound is instrumental in oncology research.[1][2][3] Adherence to proper disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a procedural, step-by-step framework for the proper disposal of this compound, aligning with established safety protocols for hazardous pharmaceutical waste.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Required PPE:
-
Eye Protection: Safety goggles with side-shields should be worn.[4]
-
Hand Protection: Use chemical-resistant protective gloves.[4]
-
Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[4][5]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powder form, to avoid inhalation.[4][5]
All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that an accessible safety shower and eyewash station are nearby in case of accidental exposure.[4][5]
II. Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[6][7] Do not dispose of this compound or its containers in regular trash or down the drain.[8]
-
Segregation and Containment:
-
Isolate all this compound waste from other waste streams. This includes unused or expired product, partially used vials, and any labware that has come into contact with the compound (e.g., pipette tips, centrifuge tubes, flasks).
-
Place all contaminated solid and liquid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[8] The container must be compatible with the chemical properties of this compound.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
-
Storage:
-
Disposal:
III. Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to contain the contamination and ensure personnel safety.
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area to prevent further exposure.[8]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE as detailed in Section I.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material to avoid generating dust. Use a dustpan and brush designated for hazardous waste cleanup.
-
For liquid spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
-
Clean the Area: Decontaminate the spill area using a cleaning agent approved by your institution's safety protocols. Work from the outer edge of the spill towards the center.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents, contaminated PPE, and cleaning supplies, must be placed in the designated hazardous waste container for this compound.[8]
IV. Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes general handling and storage information derived from safety data sheets of analogous compounds.
| Parameter | Specification | Source |
| Storage Condition | Store in a well-ventilated place. Keep container tightly closed. | [4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [4][5] |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. InnoCare’s this compound Receives Breakthrough Therapy Designation from China’s NMPA | INNOCARE [innocarepharma.com]
- 3. InnoCare Announces FDA Approval of Clinical Trial for BCL2 Inhibitor this compound in AML and MDS | INNOCARE [innocarepharma.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. idrenvironmental.com [idrenvironmental.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Mesutoclax
Disclaimer: No specific Safety Data Sheet (SDS) for Mesutoclax (CAS No. 2760536-87-4), also known as ICP-248, is publicly available at this time. The following guidance is based on the safety protocols for Venetoclax, a structurally similar B-cell lymphoma-2 (BCL2) selective inhibitor. It is imperative that all handling of this compound is conducted by trained professionals in a controlled laboratory environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe and effective use of this potent compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, orally bioavailable BCL2 selective inhibitor.[1] While specific toxicity data for this compound is not available, compounds in this class are known to be hazardous. Based on the data for Venetoclax, this compound should be handled with caution.
Potential Hazards:
-
Harmful if swallowed
-
May cause skin and eye irritation
-
Suspected of damaging fertility or the unborn child
-
May cause damage to organs through prolonged or repeated exposure
Personal Protective Equipment (PPE) Requirements:
Proper PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Area of Protection | Required PPE | Specifications |
| Eye and Face | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory coat | Fully fastened to protect against skin contact. |
| Respiratory | Respirator with appropriate filter | Recommended when handling the powder form outside of a certified chemical fume hood. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to ensure personnel safety and experimental integrity.
Engineering Controls
-
Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An accessible safety shower and eyewash station must be available in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all required equipment and reagents before handling the compound.
-
-
Weighing and Reconstitution:
-
Weigh the solid compound in a chemical fume hood.
-
Use a dedicated and calibrated analytical balance.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and hazard symbols.
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for proper disposal. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Collection
-
Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Disposal Procedure
-
Ensure all waste containers are tightly sealed and properly labeled with the contents and associated hazards.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pick-up and disposal by a certified hazardous waste management company.
BCL2 Signaling Pathway and Mechanism of Action of this compound
This compound is a selective inhibitor of the B-cell lymphoma-2 (BCL2) protein. BCL2 is a key regulator of the intrinsic apoptotic pathway. In many cancers, BCL2 is overexpressed, which prevents apoptosis and promotes cell survival. This compound binds to BCL2, blocking its anti-apoptotic function and thereby restoring the natural process of programmed cell death in cancer cells.
Caption: The inhibitory effect of this compound on the BCL2 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
